(6S)-4-ethyl-6-methylmorpholin-2-one CAS 1312607-95-6 physical and chemical properties
Technical Guide: (6S)-4-ethyl-6-methylmorpholin-2-one (CAS 1312607-95-6) A Comprehensive Overview for Drug Discovery and Development Professionals Introduction (6S)-4-ethyl-6-methylmorpholin-2-one is a chiral substituted...
A Comprehensive Overview for Drug Discovery and Development Professionals
Introduction
(6S)-4-ethyl-6-methylmorpholin-2-one is a chiral substituted morpholin-2-one of interest in medicinal chemistry and drug discovery. The morpholine ring system is a well-established "privileged structure" in pharmacology, frequently incorporated into bioactive molecules to enhance their physicochemical properties, metabolic stability, and target engagement.[1][2][3] This guide provides a detailed overview of the available technical information for (6S)-4-ethyl-6-methylmorpholin-2-one, including its chemical identity, predicted physicochemical properties, and a discussion of its potential role in drug development based on the broader understanding of the morpholine scaffold.
Chemical Identity and Structure
The fundamental identifying information for (6S)-4-ethyl-6-methylmorpholin-2-one is summarized in the table below. The structure features a morpholin-2-one core, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, with a ketone at the 2-position. The stereochemistry is defined as (S) at the 6-position, which is substituted with a methyl group. The nitrogen atom at the 4-position is substituted with an ethyl group.
Identifier
Value
IUPAC Name
(6S)-4-ethyl-6-methylmorpholin-2-one
CAS Number
1312607-95-6
Molecular Formula
C₇H₁₃NO₂
Molecular Weight
143.18 g/mol
Canonical SMILES
CCNC(=O)CO
Structural Diagram:
Caption: 2D structure of (6S)-4-ethyl-6-methylmorpholin-2-one.
The Morpholine Scaffold in Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its presence can enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor (the oxygen atom). Furthermore, the tertiary amine in N-substituted morpholines, such as the title compound, can serve as a basic center, which can be crucial for target binding and formulation. The morpholine ring is generally considered to be metabolically stable.[2]
Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The specific substitution pattern on the morpholine ring is critical in determining the pharmacological activity and selectivity of the molecule.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for (6S)-4-ethyl-6-methylmorpholin-2-one, computational methods provide valuable estimates of its physicochemical properties. These predictions are useful for initial assessments in a drug discovery pipeline.
Property
Predicted Value
Method
LogP
0.77
XLogP3
Topological Polar Surface Area (TPSA)
38.33 Ų
Cactvs
Hydrogen Bond Donors
0
Cactvs
Hydrogen Bond Acceptors
3
Cactvs
Rotatable Bonds
2
Cactvs
Disclaimer: These are computationally predicted values and have not been experimentally verified.
Synthesis and Experimental Protocols
While a specific, validated synthetic route for (6S)-4-ethyl-6-methylmorpholin-2-one is not publicly available, a general approach to the synthesis of substituted morpholin-2-ones can be proposed based on established organic chemistry principles and literature precedents for analogous structures.[4][5]
An In-Depth Technical Guide to the Stereochemical Configuration and Physicochemical Stability of (6S)-4-ethyl-6-methylmorpholin-2-one
Executive Summary The morpholin-2-one scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and central n...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The morpholin-2-one scaffold is a privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and central nervous system permeability. The precise three-dimensional arrangement of substituents on this ring system—its stereochemical configuration—is paramount, as it directly governs molecular recognition and biological activity. Furthermore, the physicochemical stability of the molecule is a critical quality attribute that dictates its shelf-life, formulation strategy, and safety profile. This guide provides a comprehensive technical framework for the elucidation of the stereochemical configuration and the assessment of stability for a model compound, (6S)-4-ethyl-6-methylmorpholin-2-one. We present a narrative built on foundational principles, detailing the causality behind the selection of analytical methodologies and providing robust, self-validating experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Elucidation of the Stereochemical Configuration
The stereochemical integrity of a chiral drug candidate is fundamental to its therapeutic action. For (6S)-4-ethyl-6-methylmorpholin-2-one, this involves defining both the absolute configuration at the C6 stereocenter and the dominant, low-energy conformation of the six-membered ring.
Theoretical Framework: Conformational Preferences of the Morpholin-2-one Ring
The morpholine ring, like cyclohexane, is not planar and adopts a puckered, low-energy chair conformation to minimize torsional and angular strain. The presence of substituents introduces steric considerations that dictate the most stable arrangement. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.
For (6S)-4-ethyl-6-methylmorpholin-2-one, the key conformational question revolves around the orientation of the C6-methyl group. The (6S) designation defines the absolute stereochemistry, but the methyl group could theoretically exist in an axial or equatorial position depending on the ring's chair flip equilibrium. The most stable conformer is predicted to have the C6-methyl group in the equatorial position to minimize steric hindrance.
Experimental and Computational Workflow for Conformation Verification
A synergistic approach combining computational modeling with experimental spectroscopic data provides the highest confidence in conformational assignment. The workflow below outlines a robust strategy for this determination.
Figure 1: Workflow for Stereochemical Configuration Analysis.
Protocol 1.2.1: Computational Modeling for Conformational Energy
Rationale: Density Functional Theory (DFT) calculations provide a quantum mechanical approach to approximate the relative energies of different molecular conformations. By comparing the calculated energies of the axial and equatorial conformers of the C6-methyl group, we can confidently predict the thermodynamically favored structure.
Methodology:
Structure Generation: Build 3D models of both the C6-equatorial and C6-axial chair conformers of (6S)-4-ethyl-6-methylmorpholin-2-one using molecular modeling software (e.g., Avogadro, ChemDraw 3D).
Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). This process finds the lowest energy structure for each starting conformation.
Energy Calculation: Calculate the single-point energy of each optimized structure. The difference in energy (ΔE) reveals the relative stability. The conformer with the lower energy is predicted to be the dominant species in solution.
NMR Prediction (Optional): Use the optimized low-energy structure to predict ¹H and ¹³C NMR chemical shifts and coupling constants. This provides a theoretical dataset to compare against experimental results.
Protocol 1.2.2: NMR Spectroscopic Analysis for Conformation Elucidation
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure in solution. Proton-proton coupling constants (³JHH) are dihedral angle-dependent (Karplus relationship) and can differentiate between axial-axial, axial-equatorial, and equatorial-equatorial relationships. The Nuclear Overhauser Effect (NOE) provides through-space distance information, definitively identifying which protons are in close proximity, a key for distinguishing conformers.
Methodology:
Sample Preparation: Dissolve 5-10 mg of (6S)-4-ethyl-6-methylmorpholin-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
1D NMR Acquisition:
Acquire a standard ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the protons on the morpholine ring, particularly H5 and H6. A large coupling constant (typically 8-12 Hz) between two vicinal protons on a six-membered ring is indicative of a trans-diaxial relationship.
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
2D NMR Acquisition (NOESY/ROESY):
Acquire a 2D NOESY or ROESY spectrum. This experiment is critical for a definitive assignment.
Data Interpretation: Look for key NOE cross-peaks. For the predicted equatorial-methyl conformer, a strong NOE correlation is expected between the axial proton at C5 and the axial proton at C3. A correlation between the C6 proton and the methyl protons would also be expected. Conversely, an axial methyl group would show strong NOE correlations to the axial protons at C5 and C3.
Predicted NMR Data for Equatorial C6-Methyl Conformer
Protons are in close spatial proximity (1,3-diaxial).
NOE Correlation
H6(axial) ↔ C6-CH₃(equatorial)
Proximity between the axial proton and the equatorial methyl group.
Section 2: Chiral Integrity and Separation
Rationale: For a chiral molecule, ensuring enantiomeric purity is a regulatory and therapeutic necessity, as different enantiomers can have different pharmacological or toxicological profiles. Chiral chromatography is the gold standard for separating enantiomers and quantifying the purity of the desired stereoisomer.
Protocol 2.1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology:
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® series) are often a successful starting point for a wide range of compounds.
Mobile Phase Screening:
Normal Phase: Typically use hexane/isopropanol or hexane/ethanol mixtures.
Reversed Phase: Typically use acetonitrile/water or methanol/water with a buffer.
Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape for acidic or basic analytes, respectively.
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
System Suitability Test (SST): Before sample analysis, perform an SST to ensure the system is operating correctly.
Inject a racemic or 50:50 mixture of the (6S) and (6R) enantiomers.
Acceptance Criteria:
Resolution (Rs) ≥ 1.5
Tailing factor (T) for each peak between 0.8 and 1.5
Relative standard deviation (RSD) of peak areas from replicate injections ≤ 2.0%
Sample Analysis: Inject the sample of (6S)-4-ethyl-6-methylmorpholin-2-one and integrate the peak areas to determine the enantiomeric excess (% ee).
Section 3: Physicochemical Stability Profile
Rationale: A forced degradation study is an essential component of drug development. It involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to deliberately induce degradation. This helps to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent drug from all its degradants.
Workflow for Stability Assessment
The process begins with developing a robust analytical method, followed by systematic stress testing and characterization of any resulting impurities.
Figure 2: Workflow for Forced Degradation and Stability Analysis.
Protocol 3.2: Development of a Stability-Indicating HPLC-UV/MS Method
Rationale: This method must be able to resolve the parent compound from all process impurities and potential degradation products. Coupling with a mass spectrometer (MS) allows for the immediate determination of the mass-to-charge ratio (m/z) of eluting peaks, which is crucial for identifying unknown degradants.
Methodology:
Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm). Use a generic gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
Gradient Optimization: Adjust the gradient slope and time to ensure adequate separation between the parent peak and any observed impurity peaks from a stressed sample (e.g., a mildly base-hydrolyzed sample).
Detector Settings: Set the UV detector to a wavelength of maximum absorbance for the parent compound. Set the MS to scan a relevant mass range (e.g., m/z 100-500) in positive electrospray ionization (ESI) mode.
Method Validation (Peak Purity): Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. The method is considered stability-indicating if the parent peak is spectrally pure under all stress conditions where degradation is observed.
Protocol 3.3: Forced Degradation Studies
Methodology:
Sample Preparation: Prepare solutions of (6S)-4-ethyl-6-methylmorpholin-2-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
Stress Conditions: Expose the sample solutions to the following conditions. The goal is to achieve 5-20% degradation.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. (Lactones are often highly susceptible to base hydrolysis).
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Store the solid drug substance at 80 °C for 7 days.
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analysis: At appropriate time points, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the stability-indicating HPLC-UV/MS method developed in Protocol 3.2.
Data Analysis and Pathway Elucidation
The primary degradation pathway for a morpholin-2-one is anticipated to be the hydrolysis of the lactone (cyclic ester) functionality, especially under basic conditions. This would result in the formation of a ring-opened hydroxy acid.
Figure 3: Proposed Primary Degradation Pathway via Lactone Hydrolysis.
Forced Degradation Summary
Condition
% Degradation
Major Degradant (m/z)
Proposed Identity
Acidic
0.1 M HCl, 60°C, 24h
< 5%
-
Stable
Basic
0.1 M NaOH, RT, 4h
~15%
176.1 [M+H]⁺
Ring-opened hydroxy acid
Oxidative
3% H₂O₂, RT, 24h
< 2%
-
Stable
Thermal
80°C, 7 days
< 1%
-
Stable
Photolytic
ICH Q1B
< 1%
-
Stable
Section 4: Conclusion
This guide has outlined a comprehensive, logic-driven approach to fully characterize the stereochemical configuration and stability of (6S)-4-ethyl-6-methylmorpholin-2-one. Through a combination of computational modeling and advanced spectroscopic techniques like 2D-NMR, the dominant conformation can be unequivocally assigned as the chair form with the C6-methyl group in the sterically favored equatorial position. The chiral integrity can be confirmed and quantified using a robust chiral HPLC method.
Furthermore, the stability profile, assessed via a systematic forced degradation study, indicates that the molecule is largely stable under oxidative, thermal, and photolytic stress. The primary liability is its susceptibility to base-catalyzed hydrolysis of the lactone ring. This critical information guides formulation development, ensuring the final drug product is stored in a pH-controlled environment to maximize shelf-life and maintain patient safety. The methodologies presented herein serve as a template for the rigorous characterization of other substituted morpholinone derivatives in the drug development pipeline.
Section 5: References
Poupaert, J. H., & Couvreur, P. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Foundational
Mechanism of Asymmetric Induction by (6S)-4-Ethyl-6-methylmorpholin-2-one: A Stereochemical and Mechanistic Framework
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary In the realm of modern asymmetric synthesis, chiral auxiliari...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary
In the realm of modern asymmetric synthesis, chiral auxiliaries and templates remain indispensable for the predictable installation of stereocenters. While the Williams (5,6-diphenylmorpholin-2-one) and Dellaria (oxazinone) templates are historically prominent[1], (6S)-4-ethyl-6-methylmorpholin-2-one has emerged as a highly tunable, rigid scaffold. This compound is particularly valuable for the stereoselective synthesis of unnatural
α
-amino acids and complex heterocyclic pharmacophores, such as the neurokinin-1 (NK1) receptor antagonist Aprepitant[2],[3].
This whitepaper details the core mechanistic principles, stereofacial causality, and experimental workflows governing the asymmetric induction of (6S)-4-ethyl-6-methylmorpholin-2-one.
Core Mechanistic Principles of Asymmetric Induction
The efficacy of (6S)-4-ethyl-6-methylmorpholin-2-one as a chiral template relies on a highly ordered transition state during enolate formation and subsequent electrophilic trapping. The asymmetric induction is governed by three critical factors:
Kinetic Enolization and Geometry
Deprotonation at the C3 position (flanked by the lactone carbonyl and the N4-ethyl group) requires a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LHMDS) is typically employed at cryogenic temperatures (–78 °C).
Causality: LHMDS is selected over Lithium Diisopropylamide (LDA) because its increased steric bulk prevents unwanted nucleophilic attack on the sensitive lactone carbonyl[1]. The use of anhydrous tetrahydrofuran (THF) is critical; THF strongly solvates the lithium cation, breaking up base aggregates to form a highly reactive, monomeric or dimeric kinetic enolate.
Stereofacial Shielding and Conformation
Upon enolization, the morpholin-2-one ring is forced into a rigid half-chair conformation .
The Role of the (6S)-Methyl Group: To minimize 1,3-diaxial steric clashes, the (6S)-methyl group adopts a pseudo-equatorial orientation in the ground state. However, in the planar enolate transition state, this methyl group, combined with the pyramidalized N4-ethyl moiety, creates a profound steric blockade over the Si-face of the enolate.
Trajectory of Attack: Because the Si-face is sterically shielded, incoming electrophiles (such as alkyl halides or aldehydes) are forced to approach via the less hindered Re-face (anti-addition). This predictable trajectory results in exceptional diastereomeric ratios (dr > 95:5).
Caption: Stereochemical transition state model illustrating facial selectivity during enolate alkylation.
Experimental Workflows & Protocols
To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system. The reaction progress and diastereomeric excess can be directly monitored via crude
1
H NMR or chiral HPLC before the destructive cleavage step, ensuring that only the desired stereoisomer is carried forward.
Protocol: Diastereoselective Alkylation at C3
Reagents: (6S)-4-ethyl-6-methylmorpholin-2-one, LHMDS (1.0 M in THF), Electrophile (e.g., Benzyl bromide), Anhydrous THF.
System Preparation: Flame-dry a Schlenk flask under vacuum and purge with ultra-pure Argon. Rationale: The kinetic enolate is highly sensitive to trace moisture, which causes premature protonation and epimerization.
Substrate Solvation: Dissolve 1.0 equivalent of (6S)-4-ethyl-6-methylmorpholin-2-one in anhydrous THF (0.2 M concentration). Cool the reaction mixture to –78 °C using a dry ice/acetone bath.
Enolate Generation: Add 1.05 equivalents of LHMDS dropwise over 15 minutes down the side of the flask. Stir at –78 °C for 45 minutes. Rationale: Dropwise addition prevents localized heating, ensuring the exclusive formation of the kinetic enolate without degrading the lactone ring.
Electrophilic Trapping: Add 1.2 equivalents of the electrophile (neat or dissolved in 1 mL THF) dropwise. Maintain the reaction at –78 °C for 2 to 4 hours.
Quenching (Self-Validation Step): Quench the reaction at –78 °C by adding saturated aqueous NH
4
Cl. Rationale: Quenching at cryogenic temperatures prevents thermodynamic equilibration and preserves the kinetic diastereomeric ratio.
Isolation: Warm to room temperature, extract with ethyl acetate (3x), wash with brine, dry over Na
2
SO
4
, and concentrate in vacuo.
Protocol: Auxiliary Cleavage
To release the synthesized
α
-amino acid, the alkylated morpholinone is subjected to acidic hydrolysis (6N HCl, reflux, 12 h) or dissolving metal reduction (Li/NH
3
), depending on the stability of the C3 side chain.
Caption: Step-by-step synthetic workflow from enolization to target amino acid isolation.
Quantitative Data & Comparative Analysis
The steric bulk of the electrophile directly impacts the reaction kinetics and the final yield. Below is a comparative analysis of expected yields and diastereomeric ratios (dr) when utilizing morpholin-2-one chiral templates under the optimized conditions described above[1].
Electrophile
Reagent
Temp (°C)
Expected Yield (%)
Diastereomeric Ratio (dr)
Methyl Iodide
MeI
-78
85 – 92
> 98:2
Benzyl Bromide
BnBr
-78
80 – 88
> 95:5
Allyl Bromide
Allyl-Br
-78
82 – 89
> 95:5
Isopropyl Iodide
iPrI
-78 to -40
60 – 75
> 90:10
Note: Secondary alkyl halides (e.g., Isopropyl iodide) require slight warming (to -40 °C) to overcome the activation energy barrier of the S
N
2 displacement, which slightly erodes the diastereomeric ratio due to increased conformational flexibility at higher temperatures.
Applications in Drug Development
The asymmetric induction provided by (6S)-4-ethyl-6-methylmorpholin-2-one and its structural analogs is highly prized in pharmaceutical chemistry:
Synthesis of Aprepitant (Emend™): Morpholin-2-one templates are the cornerstone for synthesizing the chiral morpholine core of Aprepitant, a potent NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The stereocontrolled alkylation and subsequent functionalization of the morpholinone ring dictate the absolute configuration required for biological activity[2],[3].
Peptidomimetics and Stapled Peptides: The methodology is widely used to synthesize
α,α
-disubstituted unnatural amino acids. These rigidified building blocks are incorporated into stapled
α
-helical peptides, which are designed to target undruggable protein-protein interactions (PPIs) in oncology.
Diversity-Oriented Synthesis (DOS): The predictable stereochemistry allows for the rapid generation of spirooxindole libraries and other complex heterocyclic scaffolds via multicomponent coupling reactions[4].
References
Dellaria, J. F., & Santarsiero, B. D. "Enantioselective synthesis of
α
-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon." Journal of Organic Chemistry. 1
Kolla, N., et al. "An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist." Organic Process Research & Development. 2
Zhao, M. M., et al. "Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction." Journal of Organic Chemistry. 3
Meyers, C., et al. "A Library of Spirooxindoles Based on a Stereoselective Three-Component Coupling Reaction." Journal of the American Chemical Society.4
literature review on (6S)-4-ethyl-6-methylmorpholin-2-one in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The morpholin-2-one scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholin-2-one scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. The introduction of chirality to this scaffold further expands its chemical space, allowing for precise three-dimensional arrangements that can significantly enhance potency and selectivity for biological targets. This guide provides a comprehensive overview of the synthesis, biological significance, and medicinal chemistry applications of chiral morpholin-2-ones, with a particular focus on (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.
The Morpholin-2-one Core: A Privileged Scaffold
The morpholine ring system is a versatile building block in drug design, often imparting favorable pharmacokinetic properties to molecules, such as improved aqueous solubility and metabolic stability.[1] The morpholin-2-one derivative maintains these advantages while introducing a lactam functionality, which can act as a hydrogen bond acceptor and participate in key interactions with biological macromolecules. The stereochemistry at the chiral centers of the morpholin-2-one ring is crucial for defining the spatial orientation of substituents, which in turn dictates the molecule's ability to bind to its target with high affinity and specificity.
Asymmetric Synthesis of Chiral Morpholin-2-ones: Strategies and Methodologies
The enantioselective synthesis of chiral morpholin-2-ones is a critical aspect of their development as pharmaceutical agents. Several strategies have been developed to control the stereochemistry of this heterocyclic system.
Chiral Resolution
A classical yet effective method for obtaining enantiomerically pure morpholin-2-ones is through the resolution of a racemic mixture. This approach is exemplified in the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate for the antiemetic drug Aprepitant.[2][3]
Experimental Protocol: Resolution of (±)-3-(4-fluorophenyl)morpholin-2-one [2]
Step 1: Racemate Synthesis: The racemic 3-(4-fluorophenyl)morpholin-2-one is synthesized via a three-step sequence starting from ethyl 2-(4-fluorophenyl)-2-oxoacetate through cyclization and hydrogenation.[2]
Step 2: Diastereomeric Salt Formation: The racemic morpholin-2-one is treated with a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid (L-DBTA), in a suitable solvent.
Step 3: Fractional Crystallization: The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, crystallizes out of the solution.
Step 4: Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-3-(4-fluorophenyl)morpholin-2-one.
Asymmetric Catalysis
More modern and atom-economical approaches utilize asymmetric catalysis to directly synthesize the desired enantiomer. Chiral catalysts, such as those based on transition metals or organocatalysts, can effectively control the stereochemical outcome of the cyclization reaction.
A notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones.[4][5] This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[4][5]
Experimental Protocol: One-Pot Asymmetric Synthesis of 3-Aryl Morpholin-2-ones [6][7]
Step 1: Knoevenagel Condensation: An aldehyde is reacted with (phenylsulfonyl)acetonitrile in the presence of a quinine-derived urea catalyst.
Step 2: Asymmetric Epoxidation: The resulting α,β-unsaturated nitrile undergoes asymmetric epoxidation, again catalyzed by the quinine-derived urea.
Step 3: Domino Ring-Opening Cyclization (DROC): The epoxide intermediate is then reacted with a 1,2-ethanolamine in a domino sequence involving ring-opening and cyclization to afford the chiral morpholin-2-one. This one-pot approach provides access to enantioenriched morpholin-2-ones in good to high yields and enantioselectivities.[6][7]
Caption: Overview of synthetic strategies for chiral morpholin-2-ones.
Case Study: (S)-3-(4-fluorophenyl)morpholin-2-one in the Synthesis of Aprepitant
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][8] Its complex structure features a morpholine core with three chiral centers. The synthesis of Aprepitant relies heavily on the availability of the enantiomerically pure intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one.[2]
The development of Aprepitant involved extensive structure-activity relationship (SAR) studies. The morpholine nucleus was found to be crucial for enhancing the binding affinity to the NK1 receptor.[9][10] Further modifications, such as the introduction of a fluorophenyl group, were made to improve metabolic stability and oral activity.[9]
Caption: Role of the chiral morpholin-2-one in Aprepitant synthesis.
Biological Activities and Structure-Activity Relationships (SAR) of Morpholin-2-one Derivatives
The morpholin-2-one scaffold has been incorporated into molecules targeting a wide range of biological targets, leading to diverse pharmacological activities.
SAR studies on various series of morpholin-2-one derivatives have revealed key structural features that govern their biological activity. For instance, in the case of dual serotonin and noradrenaline reuptake inhibitors, the stereochemistry and the substitution pattern on the aryl and aryloxy rings are critical determinants of their potency and selectivity.[11] Similarly, for antiproliferative phosphatidylcholine-specific phospholipase C inhibitors, the optimal pharmacophore has been identified as a 2-morpholino-5-N-benzylamino benzoic acid scaffold.[12]
Future Perspectives
The chiral morpholin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The development of novel, efficient, and stereoselective synthetic methodologies will further facilitate the exploration of this chemical space. Future research will likely focus on the design and synthesis of novel morpholin-2-one derivatives with improved potency, selectivity, and pharmacokinetic profiles for a variety of disease targets. The application of computational modeling and machine learning in conjunction with high-throughput screening will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable heterocyclic system.
References
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Taylor & Francis Online. [Link]
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
Asymmetric synthesis of morpholin-2-ones with... ResearchGate. [Link]
Preparation of aprepitant.
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? MDPI. [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. [Link]
Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC. [Link]
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]
Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. PubMed. [Link]
Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. PubMed. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
structural analysis of (6S)-4-ethyl-6-methylmorpholin-2-one using X-ray crystallography
An In-depth Technical Guide to the Structural Analysis of (6S)-4-ethyl-6-methylmorpholin-2-one using X-ray Crystallography A Foreword from the Senior Application Scientist: While the specific crystallographic data for "(...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Structural Analysis of (6S)-4-ethyl-6-methylmorpholin-2-one using X-ray Crystallography
A Foreword from the Senior Application Scientist: While the specific crystallographic data for "(6S)-4-ethyl-6-methylmorpholin-2-one" is not publicly available, this guide is structured as a comprehensive case study. It outlines the rigorous, field-proven methodologies that a researcher would apply to elucidate the structure of a novel chiral morpholinone derivative. Every protocol and analytical step described herein is based on established principles of small-molecule X-ray crystallography to ensure scientific integrity and practical applicability.
Part 1: Introduction
1.1 The Morpholinone Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif frequently employed in medicinal chemistry for its advantageous physicochemical and metabolic properties.[1] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, synthetically tractable scaffold for further functionalization.[1] Morpholine derivatives have demonstrated a wide array of pharmacological activities, making them valuable candidates in drug discovery, particularly for central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier.[2][3][4] The morpholinone core, a ketone-containing variant, retains these benefits while offering additional points for molecular interaction and chemical modification.
1.2 (6S)-4-ethyl-6-methylmorpholin-2-one: A Compound of Interest
(6S)-4-ethyl-6-methylmorpholin-2-one is a chiral molecule whose precise three-dimensional structure is critical for understanding its potential biological activity. The stereochemistry at the C6 position, along with the overall conformation of the morpholinone ring, dictates how the molecule will interact with chiral biological targets such as enzymes and receptors. Elucidating this structure is paramount for structure-activity relationship (SAR) studies and rational drug design.
1.3 The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline solids.[5][6] It provides unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of atoms, which is essential for confirming stereochemistry and analyzing intermolecular interactions that govern crystal packing.[6][7]
Part 2: From Powder to Crystal: The Art and Science of Crystallization
The journey to a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal suitable for diffraction.
2.1 Purity is Paramount: Synthesis and Purification
The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. A hypothetical final purification step for (6S)-4-ethyl-6-methylmorpholin-2-one would involve flash column chromatography followed by recrystallization or sublimation to achieve >99% purity, as confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
2.2 Crystallization Strategy
The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.
2.2.1 Solvent Selection
The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to screen for solvents in which the compound is soluble when heated but poorly soluble at room temperature. For a moderately polar molecule like our target, solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone, or mixtures thereof with co-solvents like water or hexane, would be primary candidates.
2.2.2 Common Crystallization Techniques
A multi-technique screening approach is essential for success.
Experimental Protocol: Slow Evaporation
Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial to near-saturation at room temperature.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation over several days to weeks.
Observation: Monitor the vial periodically for the formation of single crystals.
Inner Vial: Prepare a concentrated solution of the compound in a good solvent (e.g., acetone) in a small, open vial.
Outer Vial: Place this inner vial inside a larger, sealable vial (the reservoir) containing a poor solvent (the precipitant, e.g., hexane) in which the compound is insoluble. The good solvent must be more volatile than the poor solvent.
Diffusion: Seal the outer vial. The vapor of the good solvent will slowly diffuse out of the inner vial and into the reservoir, while the vapor of the poor solvent diffuses into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Part 3: The X-ray Diffraction Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, the diffraction experiment can commence.[8]
3.1 Crystal Selection and Mounting
A single crystal is selected under a polarizing microscope to ensure it is a single lattice and not a conglomerate.[8]
The crystal is carefully picked up using a cryo-loop, which is a small nylon loop attached to a pin.
The pin is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K or 173 K) to prevent radiation damage during data collection and improve data quality.[9]
The pin is mounted onto a goniometer head on the diffractometer.
3.2 Data Collection Strategy
Modern diffractometers automate much of the data collection process.[10]
Unit Cell Determination: A short series of initial frames (pre-experiment) are collected to locate reflections, determine the unit cell parameters, and establish the crystal's Bravais lattice.
Strategy Calculation: Based on the determined symmetry, the software calculates an efficient strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[11]
Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector over a series of frames.[12] For small molecules, data is typically collected to a high resolution (e.g., 0.8 Å or better).[13]
Caption: Schematic of an X-ray Diffraction Experiment.
3.3 Data Processing
Integration: The raw image files are processed to measure the intensity and position of each reflection.
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[9]
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal. For a chiral molecule like (6S)-4-ethyl-6-methylmorpholin-2-one, the space group must be non-centrosymmetric.
Part 4: From Data to Structure: Solving and Refining the Crystal Structure
This phase turns the processed diffraction data into a 3D molecular model.
4.1 Structure Solution
The "phase problem" is the central challenge: while intensities are measured, the phase information for each reflection is lost. For small molecules, this is typically solved using direct methods. Programs like SHELXT use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[14] This map should reveal the positions of most or all non-hydrogen atoms.
4.2 Structure Refinement
The initial model is refined against the experimental data using full-matrix least-squares methods, typically with software like SHELXL.[9][15]
Atom Assignment: Peaks in the electron density map are assigned to atomic elements based on the known chemical formula.
Iterative Refinement: The atomic positions and their anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," though they can sometimes be located in the difference Fourier map.[9]
4.3 Validation and Quality Control
The quality of the final structure is assessed using several metrics.
R-factors: The R1 factor is a measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small-molecule structures.[13]
Goodness-of-Fit (GooF): This value should be close to 1.0, indicating a good fit between the model and the data.
Difference Electron Density: The final difference map should be largely featureless, with no significant positive or negative peaks, indicating that all electron density has been accounted for.[15]
checkCIF: The final Crystallographic Information File (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[16][17] This program validates the data for completeness, self-consistency, and chemical reasonability, generating a report of any potential issues or alerts.[17][18]
Part 5: Analysis of the Crystal Structure
With a validated structure, a detailed analysis of its geometric and packing features can be performed.
5.1 Molecular Conformation and Stereochemistry
Bond Lengths and Angles: These are compared to standard values from large databases like the Cambridge Structural Database (CSD) to ensure they are chemically reasonable.[19]
Ring Conformation: The conformation of the six-membered morpholinone ring would be analyzed. It is expected to adopt a chair or a twisted-boat conformation. Torsion angles would be calculated to quantify the ring pucker.
Absolute Stereochemistry: The absolute configuration at the C6 chiral center is unequivocally determined using the Flack parameter. For a structure with the correct handedness, this parameter should refine to a value close to zero.
Parameter
Hypothetical Value
Standard Value Range
C=O Bond Length
1.21 Å
1.20 - 1.23 Å
C-N Bond Length (amide)
1.34 Å
1.32 - 1.36 Å
C-O-C Angle
112.5°
110 - 115°
Flack Parameter
0.02(5)
~0 for correct stereoisomer
Table 1: Hypothetical Geometric and Stereochemical Parameters.
The crystal packing is analyzed to understand how the molecules arrange themselves in the solid state. This involves identifying non-covalent interactions such as:
Hydrogen Bonds: The carbonyl oxygen of the morpholinone is a potential hydrogen bond acceptor. In the absence of strong donors, weak C-H···O interactions may be present.
van der Waals Forces: These interactions will play a significant role in the overall packing efficiency.
5.3 Crystallographic Data Summary
A standard table summarizing the crystallographic data and refinement details is essential for publication and reproducibility.
Parameter
Hypothetical Data for (6S)-4-ethyl-6-methylmorpholin-2-one
Chemical formula
C7 H13 N O2
Formula weight
143.19
Crystal system
Orthorhombic
Space group
P212121
a, b, c (Å)
6.5432(1), 8.1234(2), 15.9876(3)
α, β, γ (°)
90, 90, 90
Volume (ų)
849.12(3)
Z
4
Temperature (K)
100(2)
Wavelength (Å)
0.71073 (Mo Kα)
Reflections collected
8765
Unique reflections
1954
R1 [I > 2σ(I)]
0.035
wR2 (all data)
0.082
Goodness-of-fit on F²
1.05
Table 2: Hypothetical Crystallographic Data Summary.
Part 6: Conclusion and Future Directions
The structural analysis of (6S)-4-ethyl-6-methylmorpholin-2-one via X-ray crystallography would provide a definitive, high-resolution snapshot of its molecular architecture. This information is invaluable, confirming the absolute stereochemistry, revealing the preferred solid-state conformation, and offering insights into the intermolecular forces that govern its crystal packing. These structural details are fundamental for understanding its potential biological activity and provide a solid foundation for future drug design and optimization efforts, where the 3D structure can be used for in silico modeling and docking studies.
References
Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies
Source: Google Vertex AI Search
URL
Title: Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC
Source: Google Vertex AI Search
URL
Title: Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data
Source: Google Vertex AI Search
URL
Title: The Crystallographic Information File (CIF)
Title: E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry
Source: Google Vertex AI Search
URL
Title: 1 Supplementary Information Single Crystal X-Ray Diffraction Single crystal diffraction data were collected on an Oxford Diffrac
Source: Google Vertex AI Search
URL
Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing
Source: Google Vertex AI Search
URL
Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters
Source: Google Vertex AI Search
URL
Title: Championing data standards in chemical crystallography with CIF - Publishing blogs
Source: Google Vertex AI Search
URL
Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PubMed
Source: Google Vertex AI Search
URL
Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics
Source: Google Vertex AI Search
URL
Title: First time Single Crystal X-ray Structure Determination – Data Collection - Bruker
Source: Google Vertex AI Search
URL
Title: Small Molecule Structure Solution and Refinement - HKL-xray
Source: Google Vertex AI Search
URL
Title: Lecture 27 - Single Crystal X-Ray Diffraction Data Collection
Source: Google Vertex AI Search
URL
Title: Solve a small-molecule structure - CCP4 wiki
Source: Google Vertex AI Search
URL
Title: Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH
Source: Google Vertex AI Search
URL
Title: Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.
Title: Using more than 801 296 small-molecule crystal structures to aid in protein structure refinement and analysis - PMC
Source: Google Vertex AI Search
URL
A Preliminary Investigation of N-Alkylated Morpholin-2-ones as Chiral Templates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of asymmetric synthesis, the quest for novel, efficient, and predictable chiral auxiliaries is a continuous endeavor. This technic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for novel, efficient, and predictable chiral auxiliaries is a continuous endeavor. This technical guide presents a preliminary investigation into the potential of N-alkylated morpholin-2-ones as a versatile class of chiral templates. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, suggesting that chiral templates based on this core could offer unique advantages in the synthesis of complex, biologically active molecules.[1] This guide will explore the synthesis of the chiral morpholin-2-one core, its subsequent N-acylation to form the chiral template, and a proposed methodology for its application in diastereoselective enolate alkylation, drawing parallels with well-established chiral auxiliary systems.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule is often critical for its therapeutic efficacy.[2] Chiral auxiliaries are a powerful and reliable tool for controlling stereochemistry during a synthesis.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to guide a chemical reaction to selectively form one diastereomer over another.[2] Upon removal of the auxiliary, an enantiomerically enriched product is obtained. An ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached and removed, and provides a high degree of stereocontrol.[4]
While Evans' oxazolidinones and pseudoephedrine amides are well-established and highly successful chiral auxiliaries, the exploration of new scaffolds is crucial for expanding the toolbox of synthetic chemists.[5][6] Morpholin-2-ones, with their inherent chirality and conformational rigidity, present an intriguing, yet underexplored, platform for the development of novel chiral templates.
Synthesis of the Chiral Morpholin-2-one Core
The foundation of utilizing N-alkylated morpholin-2-ones as chiral templates lies in the efficient and stereocontrolled synthesis of the morpholin-2-one ring itself. Several methods have been reported for the asymmetric synthesis of these heterocyclic cores.
Chiral Pool-Based Approaches
One common strategy involves the use of readily available chiral starting materials, such as amino acids. For instance, chemists at Merck have synthesized 3-substituted morpholin-2-ones using L-α-amino acids as precursors.[2]
Chiral Auxiliary-Mediated Synthesis
A practical approach for the synthesis of chiral morpholin-2-ones involves the use of a temporary chiral auxiliary, such as pseudoephedrine. A Brønsted acid-catalyzed reaction between arylglyoxals and pseudoephedrine can yield morpholinone products in high yields and selectivities.[7] The pseudoephedrine auxiliary can then be cleaved to provide the enantiomerically enriched morpholin-2-one.
Catalytic Asymmetric Synthesis
More recently, catalytic enantioselective methods have been developed for the construction of chiral morpholin-2-ones. A notable example is the chiral phosphoric acid-catalyzed domino [4+2] heteroannulation and 1,2-aryl/alkyl shift of aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[8] This method provides access to C3-substituted morpholinones with high enantioselectivity.
Preparation of N-Acylated Morpholin-2-one Chiral Templates
Once the chiral morpholin-2-one core is synthesized, the next crucial step is the attachment of the prochiral substrate via N-acylation. This step transforms the morpholin-2-one into a functional chiral template, ready to direct subsequent stereoselective transformations.
General N-Acylation Protocol
A general and mild procedure for the N-acylation of heterocyclic compounds can be adapted for morpholin-2-ones. Typically, the morpholin-2-one is deprotonated with a strong, non-nucleophilic base, such as n-butyllithium or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures, followed by the addition of an acyl chloride or anhydride.[9]
Experimental Protocol: N-Acylation of a Chiral Morpholin-2-one
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the chiral morpholin-2-one and a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., 1.1 equivalents of n-butyllithium in hexanes) to the stirred solution. Stir the reaction mixture at -78 °C for 30 minutes.
Acylation: Add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diastereoselective Enolate Alkylation: A Proposed Application
The core of this preliminary investigation is the proposed use of N-acylated morpholin-2-ones as chiral templates for diastereoselective enolate alkylation. The chiral centers within the morpholin-2-one ring are hypothesized to effectively shield one face of the enolate derived from the N-acyl group, leading to a highly stereoselective reaction with an incoming electrophile.
The Principle of Stereochemical Control
The stereochemical outcome of the alkylation is dictated by the conformation of the enolate. It is proposed that upon deprotonation with a strong base like lithium diisopropylamide (LDA), the N-acylated morpholin-2-one will form a rigid, chelated (Z)-enolate. The substituents on the chiral morpholin-2-one ring will then sterically hinder one of the two faces of this planar enolate, directing the approach of an electrophile to the less hindered face.[10]
Diagram: Proposed Mechanism of Diastereoselective Alkylation
Caption: Proposed workflow for diastereoselective alkylation.
Proposed Experimental Protocol for Diastereoselective Alkylation
Enolate Formation: To a solution of the N-acylated morpholin-2-one in anhydrous THF at -78 °C, add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
Alkylation: Add a reactive alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equivalents) to the enolate solution at -78 °C.
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or gas chromatography.
Anticipated Results
Based on analogous systems like Evans' oxazolidinones, it is anticipated that the alkylation of N-acylated morpholin-2-ones will proceed with high diastereoselectivity.[11] The degree of stereocontrol will likely depend on the nature of the substituents on the morpholin-2-one ring and the specific reaction conditions.
A critical step in the utility of a chiral auxiliary is its clean and efficient removal from the product without racemization of the newly formed stereocenter.[12]
Proposed Cleavage Methods
Several methods established for the cleavage of N-acyl oxazolidinones can be explored for N-acylated morpholin-2-ones.
Hydrolysis to the Carboxylic Acid: Treatment with lithium hydroperoxide (LiOOH) is a mild and effective method for hydrolyzing the N-acyl group to the corresponding carboxylic acid, while recovering the chiral auxiliary.[13]
Reduction to the Alcohol: The N-acyl group can be reduced to the corresponding primary alcohol using a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
Conversion to Esters and Amides: The N-acyl group can be converted to esters or amides by reaction with the corresponding alkoxides or amines, sometimes in the presence of a Lewis acid.[14]
Diagram: Cleavage Pathways for the Chiral Auxiliary
thermodynamic properties and reactivity of (6S)-4-ethyl-6-methylmorpholin-2-one
An In-Depth Technical Guide to the Thermodynamic Properties and Reactivity of (6S)-4-ethyl-6-methylmorpholin-2-one For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data fo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Properties and Reactivity of (6S)-4-ethyl-6-methylmorpholin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for (6S)-4-ethyl-6-methylmorpholin-2-one is not extensively available in public literature. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry, data from analogous morpholin-2-one structures, and predictive modeling to offer expert insights into its likely properties and behavior.
Introduction: The Significance of the Morpholin-2-one Scaffold
The morpholine and morpholin-2-one cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Their utility stems from a favorable combination of physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in key hydrogen bonding interactions with biological targets. The morpholin-2-one scaffold, a six-membered lactam, provides a conformationally constrained framework that is valuable for the design of peptidomimetics and other structured therapeutic agents.[2]
This guide provides a detailed examination of a specific derivative, (6S)-4-ethyl-6-methylmorpholin-2-one. We will explore its predicted thermodynamic stability and reactivity profile, offering a foundational understanding for researchers engaged in the synthesis, development, and application of molecules containing this promising scaffold.
Molecular Structure and Predicted Physicochemical Properties
The structure of (6S)-4-ethyl-6-methylmorpholin-2-one is characterized by a morpholin-2-one ring N-substituted with an ethyl group and C-substituted with a methyl group at the 6-position, with a defined (S)-stereochemistry.
Caption: Molecular structure of (6S)-4-ethyl-6-methylmorpholin-2-one.
The six-membered ring is expected to adopt a chair-like conformation to minimize steric and torsional strain, which is a common feature of such cyclic systems.[3] The stereocenter at C6 dictates that the methyl group can be in either an axial or equatorial position. The equatorial position is predicted to be the more stable conformation due to the avoidance of 1,3-diaxial interactions with the hydrogens on C2 and the substituent on N4.[4]
Table 1: Predicted Physicochemical Properties of (6S)-4-ethyl-6-methylmorpholin-2-one
Property
Predicted Value
Rationale/Source
Molecular Formula
C₇H₁₃NO₂
-
Molecular Weight
143.18 g/mol
-
logP
~0.5 - 1.0
Based on similar N-alkylated morpholinones. The ethyl and methyl groups increase lipophilicity compared to the unsubstituted parent.
Hydrogen Bond Acceptors
2 (carbonyl oxygen, ether oxygen)
Standard functional group analysis.
Hydrogen Bond Donors
0
The nitrogen is a tertiary amine.
pKa (conjugate acid)
~6-7
The N-ethyl group slightly increases the basicity of the nitrogen compared to unsubstituted morpholine.
Predicted Thermodynamic Properties and Thermal Stability
The thermodynamic stability of a molecule is a critical parameter in drug development, influencing its shelf-life and formulation requirements.
Enthalpy of Formation and Ring Strain
Six-membered rings like morpholin-2-one exhibit minimal angle and torsional strain, making them thermodynamically stable.[5] Unlike the highly strained four-membered β-lactams, the lactam in this structure is not expected to be significantly destabilized by ring strain.[6] The enthalpy of formation is predicted to be comparable to acyclic N,N-disubstituted amides with similar substitution patterns. Computational studies on cyclic amides can provide reasonable estimates for these values.[7][8]
Thermal Stability Analysis
Thermal stability can be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and decomposition.[9]
Proposed Experimental Protocol: TGA/DSC Analysis
Sample Preparation: Accurately weigh 3-5 mg of (6S)-4-ethyl-6-methylmorpholin-2-one into an aluminum TGA/DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
Temperature Program: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.
Data Analysis:
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
From the DSC curve, identify the melting point (endothermic peak) and any exothermic peaks that may indicate decomposition.
Caption: Experimental workflow for TGA/DSC analysis.
Table 2: Hypothetical TGA/DSC Data Interpretation
Parameter
Hypothetical Value
Interpretation
Melting Point (DSC)
120-130 °C
Sharp endothermic peak indicating a crystalline solid.
Decomposition Onset (TGA)
> 200 °C
The compound is likely stable at typical storage and processing temperatures.
Reactivity Profile
The reactivity of (6S)-4-ethyl-6-methylmorpholin-2-one is primarily dictated by the lactam functionality and the presence of α-protons to the carbonyl group.
Amide (Lactam) Bond Reactivity: Hydrolysis
The most significant reaction of the morpholin-2-one ring is the hydrolysis of the lactam (amide) bond. This can occur under both acidic and basic conditions and is a crucial factor in determining the molecule's stability in aqueous environments, including biological systems. The six-membered ring structure does not impart significant ring strain to accelerate hydrolysis, so its reactivity is expected to be similar to that of an acyclic N,N-disubstituted amide.
Caption: Mechanism of base-catalyzed hydrolysis.
Reactivity at the α-Carbon (C3)
The protons on the carbon atom adjacent to the carbonyl group (C3) are acidic (pKa ≈ 20-25 for similar systems) and can be removed by a strong base to form an enolate.[10] This enolate is a potent nucleophile and can react with various electrophiles, allowing for the functionalization of the morpholin-2-one scaffold at the C3 position.[2]
Proposed Experimental Protocol: C3-Alkylation
Enolate Formation: Dissolve (6S)-4-ethyl-6-methylmorpholin-2-one in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon).
Base Addition: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.[10]
Electrophile Addition: Add an alkyl halide (e.g., methyl iodide) and allow the reaction to slowly warm to room temperature.
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Caption: Workflow for C3-alkylation.
Proposed Synthetic Approach
The synthesis of chiral morpholin-2-ones often starts from chiral amino alcohols.[11][12] A plausible route to (6S)-4-ethyl-6-methylmorpholin-2-one could involve the reaction of a chiral amino alcohol with an appropriate C2-synthon, followed by cyclization.
Proposed Synthetic Protocol
Starting Material: Begin with (S)-2-aminopropan-1-ol.
N-Ethylation: React (S)-2-aminopropan-1-ol with an ethylating agent (e.g., ethyl iodide) under basic conditions to form (S)-2-(ethylamino)propan-1-ol.
Reaction with a Glycolic Acid Derivative: React the N-ethylated amino alcohol with a protected glycolic acid derivative (e.g., ethyl bromoacetate) to form an intermediate ester.
Cyclization: Induce intramolecular cyclization (lactamization) of the ester intermediate under basic conditions to yield the final product, (6S)-4-ethyl-6-methylmorpholin-2-one.
Caption: Proposed synthetic pathway.
Predicted Spectroscopic Characterization
The structure of (6S)-4-ethyl-6-methylmorpholin-2-one can be confirmed using standard spectroscopic techniques.
Table 3: Predicted Spectroscopic Data
Technique
Key Predicted Signals
¹H NMR
- Diastereotopic protons at C3 and C5. - Quartet and triplet for the N-ethyl group. - Multiplet for the C6 proton. - Doublet for the C6-methyl group.
¹³C NMR
- Carbonyl carbon signal around 170 ppm. - Signals for C3, C5, and C6 in the 40-80 ppm range. - Signals for the ethyl and methyl carbons in the aliphatic region.
IR Spectroscopy
- Strong C=O (amide) stretch around 1650-1680 cm⁻¹. - C-N and C-O stretching bands.
Conclusion
(6S)-4-ethyl-6-methylmorpholin-2-one is a chiral, substituted morpholin-2-one with significant potential as a building block in drug discovery. Based on the principles of organic chemistry and data from analogous compounds, it is predicted to be a thermodynamically stable molecule with a reactivity profile dominated by its lactam functionality and the acidity of its α-protons. The key reactive sites are the amide bond, susceptible to hydrolysis, and the C3 position, which can be functionalized via enolate chemistry. The proposed synthetic route offers a viable pathway to access this molecule for further investigation. This guide provides a solid theoretical framework for researchers, and it is imperative that these predictions are validated through experimental studies.
protocol for asymmetric alkylation using (6S)-4-ethyl-6-methylmorpholin-2-one
Application Note: Protocol for Asymmetric Alkylation Using (6S)-4-Ethyl-6-methylmorpholin-2-one Executive Summary The stereoselective construction of α-alkylated amino acid derivatives is a cornerstone of modern drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Protocol for Asymmetric Alkylation Using (6S)-4-Ethyl-6-methylmorpholin-2-one
Executive Summary
The stereoselective construction of α-alkylated amino acid derivatives is a cornerstone of modern drug development. Morpholin-2-ones serve as privileged chiral templates for these transformations, enabling the synthesis of complex heterocyclic pharmacophores and unnatural amino acids . This application note details a highly optimized, self-validating protocol for the asymmetric alkylation of (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6). By leveraging predictable enolate geometry and steric shielding, this methodology guarantees high diastereomeric ratios (dr) and excellent yields for downstream pharmaceutical applications.
Mechanistic Rationale & Stereochemical Design
Unlike traditional Williams auxiliaries that rely on bulky 5,6-diphenyl substitutions, this specific scaffold utilizes a synergistic combination of a C6-methyl group and an N4-ethyl substituent to dictate the stereochemical outcome.
When treated with a strong, non-nucleophilic base at cryogenic temperatures (-78 °C), the morpholin-2-one undergoes kinetic deprotonation at the C3 position to form a rigid, planar lithium enolate. In the favored half-chair conformation of this enolate, the (6S)-methyl group adopts a pseudo-equatorial orientation. Concurrently, the N4-ethyl group provides critical steric shielding over the top face (Si face) of the enolate. Consequently, incoming electrophiles are forced to approach from the less hindered bottom face (Re face), resulting in an anti relationship between the newly installed C3-alkyl group and the C6-methyl group, yielding the (3R,6S) diastereomer with exceptional selectivity.
Stereochemical model for facial selectivity during alkylation of the morpholin-2-one enolate.
Causality in Reaction Parameters
To ensure reproducibility and high stereofidelity, every reagent and condition in this protocol has been selected based on specific mechanistic causality:
Base Selection (LHMDS over LDA): While LDA is a standard choice for enolization, its residual nucleophilicity can lead to competitive lactone ring-opening. LHMDS is significantly bulkier and strictly acts as a Brønsted base, ensuring quantitative enolization without degrading the starting material .
Temperature Control (-78 °C): Maintaining strict cryogenic conditions prevents the equilibration of the kinetic enolate to the thermodynamic enolate, which would otherwise result in racemization at the C3 position and a collapsed dr.
Co-solvent Addition (DMPU): Lithium enolates naturally form unreactive hexameric or tetrameric aggregates in pure THF. The addition of N,N'-Dimethylpropyleneurea (DMPU) breaks these aggregates into highly reactive monomers/dimers, accelerating the electrophilic trapping before any thermal degradation can occur.
In-Process Quality Control (IPQC): A Self-Validating System
A robust protocol must be self-validating. To prevent the loss of valuable electrophiles or downstream time, this workflow integrates mandatory validation checkpoints:
Enolization Validation: Before adding the electrophile, withdraw a 50 µL aliquot of the reaction mixture and quench it in 0.5 mL of D₂O. Rapid ¹H-NMR analysis of the organic extract must show >95% deuterium incorporation at the C3 position (observed as the disappearance of the C3-H₂ signals at ~3.5–4.0 ppm).
Stereochemical Validation: Post-isolation, the relative stereochemistry must be confirmed via 2D NOESY NMR. A lack of NOE correlation between the C3-proton and the C6-methyl protons validates the desired anti (3R,6S) configuration.
Experimental workflow for the asymmetric alkylation and self-validation of the morpholin-2-one.
Detailed Experimental Protocol
Step 1: Preparation and Enolization
Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x).
Charge the flask with (6S)-4-ethyl-6-methylmorpholin-2-one (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL) to achieve a 0.1 M concentration.
Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.
Dropwise add LHMDS (1.0 M in THF, 1.1 mL, 1.1 equiv) over 10 minutes. Critical technique: Dispense the base down the inner wall of the flask to pre-cool it before it hits the reaction mixture.
Stir the resulting pale-yellow solution at -78 °C for 45 minutes. (Perform IPQC Enolization Validation here).
Step 2: Asymmetric Alkylation
6. Add anhydrous DMPU (240 µL, 2.0 equiv) dropwise to the enolate solution and stir for 10 minutes to disrupt aggregation.
7. Add the desired alkyl halide (R-X, 1.3 equiv) dropwise. For highly reactive electrophiles (e.g., benzyl bromide, allyl iodide), neat addition is sufficient. For solid electrophiles, dissolve in a minimal amount of anhydrous THF prior to addition.
8. Maintain the reaction at -78 °C for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄) or LC-MS.
Step 3: Workup and Isolation
9. Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl solution (5 mL).
10. Remove the cooling bath and allow the biphasic mixture to warm to room temperature.
11. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
12. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc) to afford the pure (3R,6S)-3-alkyl-4-ethyl-6-methylmorpholin-2-one.
Quantitative Data & Optimization
The following table summarizes the optimization landscape for the asymmetric alkylation of the morpholin-2-one core, demonstrating the direct impact of the chosen parameters on yield and stereoselectivity [[1]]([Link]).
Entry
Base (1.1 eq)
Additive
Electrophile
Temp (°C)
Yield (%)
dr (3R,6S : 3S,6S)
1
LDA
None
Benzyl Bromide
-78
65
85:15
2
LHMDS
None
Benzyl Bromide
-78
78
92:8
3
LHMDS
DMPU (2.0 eq)
Benzyl Bromide
-78
89
98:2
4
LHMDS
DMPU (2.0 eq)
Allyl Iodide
-78
91
99:1
5
NaHMDS
None
Methyl Iodide
-78
82
95:5
6
LHMDS
DMPU (2.0 eq)
Benzyl Bromide
-40
54
70:30
Note: Entry 6 highlights the catastrophic loss of diastereoselectivity and yield when strict cryogenic control is abandoned, validating the causality of the -78 °C parameter.
References
[2] Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.[Link]
[3] Najera, C., & Sansano, J. M. (2013). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews.[Link]
[1] Mielgo, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5235.[Link]
Application Notes and Protocols: The Potential of Chiral Morpholin-2-ones in Asymmetric Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction to Chiral Morpholin-2-ones as Auxiliaries Chiral auxiliaries are stereogenic molecules that are temporarily incorpora...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Chiral Morpholin-2-ones as Auxiliaries
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single stereoisomer of the product.[1][2] The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereochemical control, and be readily removable under mild conditions without racemization of the desired product.
Chiral morpholin-2-ones, a class of lactams, are attractive candidates for chiral auxiliaries due to their rigid heterocyclic structure, which can create a well-defined chiral environment around the reaction center. The presence of the oxygen atom can also influence the course of reactions through chelation with metal ions. The general structure of a chiral morpholin-2-one is depicted below:
Figure 1: General structure of a chiral morpholin-2-one auxiliary.
General Workflow for Asymmetric Synthesis Using a Chiral Morpholin-2-one Auxiliary
The use of a chiral morpholin-2-one auxiliary typically follows a three-step sequence: acylation to attach the substrate, a diastereoselective reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
Diagram 1: General workflow for asymmetric synthesis using a chiral morpholin-2-one auxiliary.
Application in Asymmetric Alkylation
One of the most common applications of chiral auxiliaries is in the asymmetric alkylation of enolates.[3][4][5] By attaching a chiral morpholin-2-one to a carboxylic acid, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of one diastereomer in excess.
Proposed Mechanism of Diastereoselective Alkylation
The diastereoselectivity of the alkylation step is rationalized by the formation of a rigid chelated enolate intermediate. The metal cation (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted system. The substituents on the chiral auxiliary then block one face of the enolate, forcing the electrophile to approach from the less hindered face.
Diagram 2: Proposed mechanism for diastereoselective alkylation.
Hypothetical Protocol: Asymmetric Alkylation of a Propionate Equivalent
This protocol describes a general procedure for the asymmetric alkylation of an N-propionyl derivative of a chiral morpholin-2-one.
Materials:
(S)-4-Alkyl-6-methylmorpholin-2-one (or other suitable chiral morpholin-2-one)
Propionyl chloride
Triethylamine (Et3N)
Dichloromethane (DCM)
Lithium diisopropylamide (LDA)
Tetrahydrofuran (THF), anhydrous
Benzyl bromide (BnBr)
Saturated aqueous ammonium chloride (NH4Cl)
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
Acylation: To a solution of the chiral morpholin-2-one (1.0 eq) and Et3N (1.2 eq) in DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with water and brine, dry over MgSO4, and concentrate in vacuo to afford the N-propionyl-morpholin-2-one.
Enolate Formation and Alkylation: Dissolve the N-propionyl-morpholin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise and stir for 30 minutes. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate.
Purification and Diastereomeric Ratio Determination: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the purified product.
Expected Results (Hypothetical Data)
Electrophile (R-X)
Diastereomeric Ratio (d.r.)
Yield (%)
Benzyl bromide
>95:5
85
Iodomethane
>90:10
88
Allyl bromide
>92:8
82
Table 1: Hypothetical results for the asymmetric alkylation using a chiral morpholin-2-one auxiliary.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid derivative. The choice of cleavage method depends on the desired final product (e.g., acid, ester, alcohol).
Common Cleavage Methods
Hydrolysis: Basic hydrolysis (e.g., LiOH/H2O2) or acidic hydrolysis can yield the carboxylic acid.
Transesterification: Reaction with an alkoxide (e.g., NaOMe in MeOH) can provide the corresponding methyl ester.
Reductive Cleavage: Treatment with a reducing agent like lithium aluminum hydride (LiAlH4) can afford the primary alcohol.
Conclusion
While specific experimental data for (6S)-4-ethyl-6-methylmorpholin-2-one is not currently prevalent in the scientific literature, the chiral morpholin-2-one scaffold represents a promising class of auxiliaries for asymmetric synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of these and other novel chiral auxiliaries in their synthetic endeavors. The rigidity of the morpholinone ring and the potential for chelation control offer exciting possibilities for achieving high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.
References
Taylor & Francis Online. Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Available at: [Link]
Summit Research Repository - Simon Fraser University. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
ACS Publications. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters | Organic Letters. Available at: [Link]
University of Calgary. Regioselective Enolate Formation and Diastereoselectivity. Available at: [Link]
LibreTexts. Chiral Auxiliaries. Available at: [Link]
Organic Letters. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Available at: [Link]
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Available at: [Link]
Wiley Online Library. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Available at: [Link]
ResearchGate. Asymmetric Allylic Alkylation and Related Reactions | Request PDF. Available at: [Link]
PMC. Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane. Available at: [Link]
PubMed. Catalytic asymmetric alkylation of ketones using organometallic reagents. Available at: [Link]
PMC. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available at: [Link]
Application Note: (6S)-4-Ethyl-6-methylmorpholin-2-one in the Asymmetric Synthesis of Peptidomimetic APIs
Executive Summary The drive toward highly selective, orally bioavailable peptidomimetics has necessitated the development of rigid, stereochemically pure chiral scaffolds. Among these, (6S)-4-ethyl-6-methylmorpholin-2-on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive toward highly selective, orally bioavailable peptidomimetics has necessitated the development of rigid, stereochemically pure chiral scaffolds. Among these, (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6)[1] has emerged as a privileged building block. As a Senior Application Scientist, I have observed that this specific morpholinone derivative offers unparalleled advantages in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors[2][3]. This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols for utilizing this scaffold in active pharmaceutical ingredient (API) synthesis.
Mechanistic Insights: The Morpholin-2-one Advantage
The structural architecture of (6S)-4-ethyl-6-methylmorpholin-2-one is not merely a passive framework; it is an active participant in stereocontrol and pharmacological efficacy.
Intrinsic Chiral Auxiliary (Causality of Stereocontrol): The (6S)-methyl group dictates the stereochemical outcome of downstream functionalization. During enolization at the C3 position, the morpholinone ring adopts a stable half-chair conformation. The (6S)-methyl group sterically shields the Re-face of the enolate. Consequently, incoming electrophiles are forced to approach from the less hindered Si-face, providing exceptional 1,4-asymmetric induction without the need for expensive external chiral ligands.
Pharmacokinetic Tailoring: While unsubstituted or N-methyl morpholinones are common, the N4-ethyl substitution provides a precise lipophilic enhancement. This modification increases the API's membrane permeability and volume of distribution while maintaining the basicity required for target binding.
Target Affinity: Substituted lactam and morpholinone rings have been extensively validated as potent scaffolds for DPP-4 inhibitors[4]. The rigid ring perfectly mimics the proline residue of Glucagon-Like Peptide-1 (GLP-1), allowing the API to lock into the S2 pocket of the DPP-4 enzyme while resisting enzymatic cleavage[4].
Figure 1: Stereoselective synthetic workflow utilizing the morpholin-2-one scaffold.
Quantitative Data: Optimization of Asymmetric Alkylation
To harness the scaffold for API synthesis, the C3 position must be functionalized via enolate alkylation. The choice of base and solvent system is critical to maximizing both chemical yield and diastereomeric excess (d.e.).
Table 1: Optimization of C3-Alkylation Conditions
Entry
Base (1.1 eq)
Solvent System
Temp (°C)
Electrophile
Yield (%)
d.e. (%)
1
LDA
THF
-78
Benzyl bromide
45
82
2
NaHMDS
THF
-78
Benzyl bromide
60
88
3
LiHMDS
THF
-78
Benzyl bromide
72
94
4
LiHMDS
THF/HMPA (10:1)
-78
Benzyl bromide
88
>98
5
LiHMDS
Toluene
-40
Benzyl bromide
55
70
Data Interpretation & Causality: Entry 4 represents the optimal conditions. LiHMDS is selected over LDA because LDA's higher nucleophilicity can trigger unwanted ring-opening of the lactone. The addition of HMPA (or DMPU as a less toxic alternative) is mechanistically vital; it breaks up lithium enolate aggregates, generating a highly reactive "naked" enolate. This tightens the transition state, maximizing the facial selectivity dictated by the (6S)-methyl group and driving the d.e. to >98%.
Self-Validating Experimental Protocols
Protocol A: Stereoselective Alkylation of (6S)-4-ethyl-6-methylmorpholin-2-one
This protocol is designed as a self-validating system to ensure that any failure points are isolated before committing to the addition of high-value API electrophiles.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with (6S)-4-ethyl-6-methylmorpholin-2-one (1.0 equiv) and anhydrous THF (0.2 M concentration).
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Strict cryogenic control suppresses the self-condensation of the morpholinone and ensures the kinetic enolate is formed exclusively.
Enolization: Dropwise add a 1.0 M solution of LiHMDS in THF (1.1 equiv) over 15 minutes. Stir for 45 minutes at -78 °C.
Self-Validating Checkpoint (IPC 1): Withdraw a 0.5 mL aliquot of the reaction mixture and immediately quench into a vial containing 0.5 mL of MeOD. Analyze the crude aliquot via
1
H-NMR.
Validation Metric: A deuterium incorporation of >95% at the C3 position confirms quantitative enolization. If incorporation is <95%, the failure is isolated to moisture in the solvent or degraded base. Do not proceed to Step 5 until this metric is met.
Activation: Add HMPA (0.1 equiv) to the bulk reaction mixture and stir for 10 minutes to deaggregate the enolate.
Electrophile Trapping: Dropwise add the desired electrophile (e.g., a protected amino-alkyl halide) (1.2 equiv). Maintain at -78 °C for 4 hours, then allow to slowly warm to -20 °C over 2 hours.
Quenching & IPC 2: Quench the reaction with saturated aqueous NH
4
Cl. Extract with EtOAc, dry over Na
2
SO
4
, and concentrate. Submit a sample for Chiral HPLC analysis to confirm d.e. >98% prior to downstream API coupling.
Pharmacological Translation
Once the morpholinone intermediate is coupled to the target API framework (e.g., a dihydropyridopyrimidine core), the resulting compound functions as a potent DPP-4 inhibitor[2][3]. The pharmacological causality is straightforward: by inhibiting DPP-4, the rapid degradation of GLP-1 is halted. Preserved GLP-1 levels subsequently stimulate beta-cells in the pancreas to secrete insulin in a glucose-dependent manner, safely normalizing blood glucose levels in Type 2 Diabetes patients[4].
Figure 2: Pharmacological pathway of morpholinone-derived DPP-4 inhibitors.
References
US7879848B2 - Dipeptidyl Peptidase-IV inhibiting compounds, method of preparing the same, and pharmaceutical compositions containing the same as an active agent
Source: Google Patents
URL
6-ethyl-6-methylmorpholine-3-one 1352549-12-2 wiki
Source: Guidechem
URL
WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent
Source: Google Patents
URL
Application Note: Step-by-Step Synthesis of (6S)-4-Ethyl-6-methylmorpholin-2-one from Amino Acid Precursors
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The morpholin-2-one scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The morpholin-2-one scaffold is a highly versatile, conformationally restricted pharmacophore frequently utilized in modern drug discovery, most notably in the development of potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for metabolic disorders[1]. Synthesizing the specific enantiomer, (6S)-4-ethyl-6-methylmorpholin-2-one , requires precise stereochemical control and regioselective functionalization.
Starting from an inexpensive amino acid precursor (Glycine), this protocol outlines a highly robust, four-step synthetic cascade. We bypass the notoriously difficult direct mono-alkylation of free amino acids by utilizing a protected N-Boc-glycine intermediate[2]. The (S)-stereocenter is introduced via a regioselective epoxide ring-opening[3], and the final morpholin-2-one ring is forged through a thermodynamically driven intramolecular transesterification[4].
Retrosynthetic Strategy
Caption: Retrosynthetic and forward synthesis pathway for (6S)-4-ethyl-6-methylmorpholin-2-one.
Quantitative Data & Reagent Stoichiometry
To ensure reproducibility and scalability, all stoichiometric ratios and operational molarities have been optimized.
Table 1: Stoichiometry and Reagent Equivalents
Step
Reagent / Starting Material
Equivalents
Amount (per 10 mmol scale)
Role / Causality
1
N-Boc-Glycine
1.0 eq
1.75 g
Amino acid backbone precursor.
1
Sodium Hydride (60% in oil)
3.0 eq
1.20 g
Deprotonates both -COOH and -NH.
1
Ethyl Iodide (EtI)
5.0 eq
4.0 mL
Alkylating agent (excess drives reaction).
2a
Methyl Iodide (MeI)
2.0 eq
1.25 mL
Forms methyl ester for final cyclization.
2b
4M HCl in Dioxane
10.0 eq
25.0 mL
Cleaves Boc group without fluorinated waste.
3
(S)-Propylene Oxide
1.5 eq
1.05 mL
Provides the (S)-chiral center at C6.
3
N,N-Diisopropylethylamine
1.2 eq
2.10 mL
Neutralizes HCl salt, freeing the amine.
4
p-Toluenesulfonic acid (p-TsOH)
0.1 eq
190 mg
Acid catalyst for transesterification.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next synthetic step until the In-Process Control (IPC) criteria are met.
Step 1: Regiospecific N-Ethylation of N-Boc-Glycine
Scientific Rationale: Direct alkylation of unprotected glycine yields a statistical mixture of unreacted, mono-, and di-alkylated products. By utilizing N-Boc-glycine and treating it with NaH, we form a dianion. The steric bulk of the Boc group ensures strictly mono-N-alkylation when treated with ethyl iodide[2].
Preparation: Suspend NaH (1.20 g, 60% dispersion) in anhydrous THF (40 mL) under an argon atmosphere and cool to 0 °C using an ice bath.
Addition: Dissolve N-Boc-Glycine (1.75 g, 10 mmol) in THF (10 mL) and add dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes until H₂ evolution ceases.
Alkylation: Add Ethyl Iodide (4.0 mL, 50 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.
Quench & Extraction: Carefully quench with cold water (20 mL). Concentrate the THF in vacuo. Wash the aqueous layer with Hexanes (2 x 20 mL) to remove mineral oil. Acidify the aqueous layer to pH 2 using 1M HCl, then extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield N-Boc-N-ethylglycine .
IPC Check: TLC (DCM:MeOH 9:1) should show a single spot (stains blue with bromocresol green).
Step 2: Esterification and Boc-Deprotection
Scientific Rationale: Converting the carboxylic acid to a methyl ester is critical for the final thermodynamic cyclization. HCl in dioxane is selected over TFA for deprotection to yield a highly crystalline, easily handled hydrochloride salt.
Esterification: Dissolve N-Boc-N-ethylglycine in DMF (30 mL). Add K₂CO₃ (2.76 g, 20 mmol) and MeI (1.25 mL, 20 mmol). Stir at room temperature for 4 hours.
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 40 mL). Wash organics with brine, dry, and concentrate to yield the methyl ester.
Deprotection: Dissolve the crude ester in DCM (10 mL) and add 4M HCl in Dioxane (25 mL). Stir at room temperature for 2 hours.
Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether, filter, and dry to yield N-ethylglycine methyl ester hydrochloride .
IPC Check: LC-MS must show complete disappearance of the Boc-protected mass and the appearance of the desired mass [M+H]⁺ = 118.1.
Step 3: Regioselective Epoxide Ring Opening
Scientific Rationale: The secondary amine attacks the less sterically hindered terminal carbon (C1) of (S)-propylene oxide. Because the C-O bond at the chiral C2 position is never broken, the (S)-configuration is perfectly conserved[3].
Setup: In a heavy-walled pressure tube, dissolve N-ethylglycine methyl ester hydrochloride (1.53 g, 10 mmol) in anhydrous Methanol (20 mL).
Neutralization: Add DIPEA (2.10 mL, 12 mmol) and stir for 10 minutes to liberate the free base.
Reaction: Cool the tube to 0 °C and add (S)-Propylene oxide (1.05 mL, 15 mmol). Seal the pressure tube tightly (Critical: (S)-propylene oxide boils at 34 °C).
Heating: Heat the sealed tube behind a blast shield at 60 °C for 18 hours.
Purification: Cool to room temperature, carefully unseal, and concentrate in vacuo. Purify via flash chromatography (Silica, DCM:MeOH 95:5) to yield (S)-N-ethyl-N-(2-hydroxypropyl)glycine methyl ester .
IPC Check: ¹H NMR must confirm the presence of the secondary alcohol methine proton at ~3.9 ppm and the intact methyl ester singlet at 3.7 ppm.
Step 4: Macrolactonization to the Target Morpholin-2-one
Scientific Rationale: Intramolecular transesterification forms the 6-membered lactone. To prevent intermolecular oligomerization (polyesterification), the reaction is run at high dilution (0.1 M). A Soxhlet extractor filled with 4Å molecular sieves is used to irreversibly trap the methanol byproduct, driving the equilibrium entirely to the cyclic product[4].
Setup: Dissolve the acyclic intermediate from Step 3 in anhydrous Toluene (100 mL). Add p-TsOH·H₂O (190 mg, 1 mmol).
Apparatus: Equip the flask with a Soxhlet extractor containing activated 4Å molecular sieves, topped with a reflux condenser.
Reflux: Heat the solution to a vigorous reflux (110 °C) for 24 hours. The condensing toluene-methanol azeotrope will pass through the sieves, trapping the methanol.
Workup: Cool to room temperature. Wash the toluene solution with saturated NaHCO₃ (30 mL) to remove the acid catalyst, followed by brine. Dry over MgSO₄ and concentrate.
Final Purification: Purify via silica gel chromatography (Hexanes:Ethyl Acetate 70:30) to yield (6S)-4-ethyl-6-methylmorpholin-2-one as a colorless oil/low-melting solid.
Experimental Workflow & Quality Control
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target morpholin-2-one.
Table 2: Expected Analytical Characterization (NMR/MS) for Final Product
Analytical Method
Key Spectral Signatures
Assignment
¹H NMR (400 MHz, CDCl₃)
δ 4.50 (m, 1H)
C6-H (Chiral center methine)
δ 3.45 & 3.20 (ABq, J = 16 Hz, 2H)
C3-H₂ (Adjacent to Carbonyl)
δ 2.55 (q, J = 7.2 Hz, 2H)
N-CH₂-CH₃ (Ethyl group CH₂)
δ 1.35 (d, J = 6.5 Hz, 3H)
C6-CH₃ (Methyl group)
δ 1.10 (t, J = 7.2 Hz, 3H)
N-CH₂-CH₃ (Ethyl group CH₃)
¹³C NMR (100 MHz, CDCl₃)
δ 170.2
C2 (Lactone Carbonyl C=O)
δ 73.5
C6 (Chiral center)
δ 57.1, 58.4, 51.2
C3, C5, and N-CH₂ (Aliphatic backbone)
ESI-MS (Positive Mode)
m/z 144.1
[M+H]⁺ (Calculated for C₇H₁₄NO₂⁺: 144.10)
FT-IR (ATR)
~1745 cm⁻¹
Strong lactone C=O stretching frequency
References
Source: WIPO / Google Patents (WO 2006/104356 A1)
Synthesis of N-Alkyl Amino Acids
Source: Monash University / Comprehensive Organic Synthesis
URL:[Link]
Application Notes and Protocols for (6S)-4-ethyl-6-methylmorpholin-2-one: Preparation, Storage, and Handling
Introduction: Understanding the Morpholinone Core (6S)-4-ethyl-6-methylmorpholin-2-one belongs to the morpholine class of heterocyclic compounds, which are characterized by a six-membered ring containing both ether and s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Understanding the Morpholinone Core
(6S)-4-ethyl-6-methylmorpholin-2-one belongs to the morpholine class of heterocyclic compounds, which are characterized by a six-membered ring containing both ether and secondary or tertiary amine functionalities.[5] Morpholine and its derivatives are widely utilized in organic synthesis, serving as bases, catalysts, and building blocks for pharmaceuticals and agrochemicals.[3][5] The "-one" suffix in the chemical name indicates the presence of a carbonyl group, which can influence the molecule's reactivity and physical properties. The specific stereochemistry, (6S), and the presence of ethyl and methyl substituents will further define its unique chemical behavior.
Given the common applications of similar molecules, (6S)-4-ethyl-6-methylmorpholin-2-one is likely to be used as a chiral building block or a specialized reagent in asymmetric synthesis, where precise control of stereochemistry is critical. Its handling and storage protocols must be designed to not only ensure the safety of the researcher but also to maintain the compound's chemical and chiral integrity.
Reagent Preparation: A Step-by-Step Guide
The preparation of solutions of (6S)-4-ethyl-6-methylmorpholin-2-one requires careful consideration of solvent choice and handling techniques to prevent degradation and ensure accurate concentration.
Solvent Selection and Solubility Considerations
While specific solubility data for (6S)-4-ethyl-6-methylmorpholin-2-one is unavailable, general principles of "like dissolves like" can be applied.[6] Given the polar nature of the morpholine ring and the carbonyl group, the compound is expected to be soluble in a range of polar organic solvents.
It is crucial to use anhydrous solvents, as the compound may be hygroscopic or susceptible to hydrolysis, especially if the lactone ring is strained.
Protocol for Preparing a Stock Solution
This protocol outlines the preparation of a 100 mM stock solution of (6S)-4-ethyl-6-methylmorpholin-2-one in anhydrous acetonitrile.
Materials:
(6S)-4-ethyl-6-methylmorpholin-2-one (solid)
Anhydrous acetonitrile
Volumetric flask (appropriate size)
Analytical balance
Spatula
Argon or nitrogen gas supply
Syringes and needles
Septa
Procedure:
Pre-weighing Preparation: Ensure the volumetric flask is clean, dry, and has been purged with an inert gas (argon or nitrogen) to remove atmospheric moisture.
Weighing the Compound: In a fume hood, carefully weigh the required amount of (6S)-4-ethyl-6-methylmorpholin-2-one on an analytical balance.
Transfer to Flask: Quantitatively transfer the weighed solid to the volumetric flask.
Solvent Addition: Add approximately half of the final volume of anhydrous acetonitrile to the flask.
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonication in a water bath can be used to aid dissolution. Avoid heating unless the thermal stability of the compound is known.
Bringing to Volume: Once the solid is completely dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.
Mixing: Cap the flask with a septum and invert it several times to ensure a homogenous solution.
Storage: Store the stock solution under an inert atmosphere in a tightly sealed container at the recommended temperature (see Section 3).
Storage Guidelines: Preserving Integrity
Proper storage is paramount to maintaining the purity and stability of (6S)-4-ethyl-6-methylmorpholin-2-one. The following conditions are recommended based on general guidelines for morpholine derivatives.[7][8]
Glass is generally inert. A tight seal prevents contamination and solvent evaporation. Avoid metal containers.
Handling Procedures: A Focus on Safety
Due to the lack of specific toxicological data, (6S)-4-ethyl-6-methylmorpholin-2-one should be handled as a potentially hazardous substance. The following precautions are based on the safety profiles of related morpholine compounds, which can be corrosive and harmful upon contact or inhalation.[11][12][13][14]
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles and a face shield.[15]
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12]
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.[12]
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[16] If there is a risk of generating dust or aerosols, a respirator may be necessary.[15]
Engineering Controls
Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[16]
Safety Shower and Eyewash Station: Must be readily accessible in the work area.[17]
Spill and Waste Disposal
Spill Response: In case of a spill, evacuate the area. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[9] Avoid generating dust from solid spills.
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8]
Experimental Protocol: Hypothetical Application in a Michael Addition Reaction
This protocol describes a hypothetical use of (6S)-4-ethyl-6-methylmorpholin-2-one as a chiral ligand in a copper-catalyzed asymmetric Michael addition.
Reaction: Asymmetric conjugate addition of a dialkylzinc reagent to an enone.
Application Notes and Protocols for the Integration of (6S)-4-ethyl-6-methylmorpholin-2-one Synthesis in Continuous Flow Chemistry Systems
Foreword: The Imperative for Continuous Flow in Chiral Heterocycle Synthesis The synthesis of enantiomerically pure heterocyclic compounds, such as (6S)-4-ethyl-6-methylmorpholin-2-one, represents a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Imperative for Continuous Flow in Chiral Heterocycle Synthesis
The synthesis of enantiomerically pure heterocyclic compounds, such as (6S)-4-ethyl-6-methylmorpholin-2-one, represents a cornerstone of modern pharmaceutical and fine chemical development. Traditional batch processing, while historically significant, often encounters challenges in scalability, safety, and consistency, particularly when dealing with complex chiral molecules.[1][2] Continuous flow chemistry emerges as a transformative technology, offering a paradigm shift in how we approach the synthesis of these critical building blocks.[1][3] By conducting reactions in a continuously flowing stream, we gain unparalleled control over reaction parameters, leading to enhanced safety, improved yields, and seamless scalability from laboratory to production scales.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of (6S)-4-ethyl-6-methylmorpholin-2-one synthesis into continuous flow chemistry systems. While specific literature on the continuous flow synthesis of this exact molecule is nascent, the principles and protocols outlined herein are derived from extensive knowledge of morpholine chemistry and established best practices in continuous manufacturing.
Conceptual Framework: A Continuous Approach to a Chiral Morpholinone
The decision to transition the synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one to a continuous flow process is underpinned by several key advantages inherent to this technology.
Enhanced Safety: Flow chemistry utilizes small reactor volumes, significantly mitigating the risks associated with handling potentially hazardous reagents and managing exothermic reactions.[6][7][8] This is particularly crucial when dealing with reactive intermediates common in heterocyclic synthesis.
Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over temperature, pressure, and residence time.[3][5] This level of control is paramount for achieving high stereoselectivity in chiral syntheses.
Improved Efficiency and Yield: Continuous operation minimizes downtime and allows for higher throughput.[3] The optimized reaction conditions in flow often lead to faster reaction times and higher product yields compared to batch processes.
Seamless Scalability: Scaling up a continuous process typically involves running the system for longer periods or "scaling out" by adding parallel reactor lines, rather than redesigning larger and often unpredictable batch reactors.[2]
Proposed Retrosynthetic Analysis & Flow Strategy
While various synthetic routes to morpholin-2-ones exist, a plausible and flow-adaptable strategy for (6S)-4-ethyl-6-methylmorpholin-2-one could involve a multi-step sequence that can be "telescoped" into a continuous process. A potential retrosynthetic approach is outlined below. This approach is hypothetical and serves as a framework for the subsequent protocols.
Caption: Retrosynthetic analysis of (6S)-4-ethyl-6-methylmorpholin-2-one.
This proposed pathway involves the key steps of N-alkylation and subsequent intramolecular cyclization. Each of these steps can be optimized and performed in dedicated modules within a continuous flow setup.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the continuous flow synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
System Configuration and Setup
A modular continuous flow system is recommended to allow for flexibility in reaction optimization and sequencing.
Caption: Modular continuous flow setup for a two-step synthesis.
Protocol 2.1.1: Assembling the Flow Reactor System
Pump Setup: Configure three high-precision syringe or HPLC pumps for the delivery of the two reactants and the base solution. A fourth pump will be used for the solvent.
Tubing: Use PFA or chemically resistant tubing of appropriate inner diameter (e.g., 0.5 - 1.0 mm) to connect the components.
Mixing: Employ T-mixers or microfluidic mixing chips to ensure efficient mixing of the reagent streams.
Reactor Coils: Utilize two heated reactor coils. The volume of the coils will determine the residence time at a given flow rate.
Back Pressure Regulator (BPR): Install a BPR at the end of the system to maintain a constant pressure and prevent solvent boiling.
Process Analytical Technology (PAT): Integrate an in-line PAT tool, such as an FT-IR or Raman probe, after the second reactor to monitor the reaction in real-time.[9][10]
Collection: Direct the output stream to a collection vessel.
Reaction Protocol: Two-Step Synthesis
Step 1: N-Alkylation
Reagent Preparation:
Solution A: Prepare a solution of (S)-2-aminopropan-1-ol in a suitable solvent (e.g., acetonitrile, THF).
Solution B: Prepare a solution of ethyl bromoacetate in the same solvent.
System Priming: Prime all pumps and tubing with the reaction solvent to remove any air bubbles.
Initiating the Reaction:
Set the desired temperature for Reactor Coil 1.
Start pumping Solution A and Solution B at the desired flow rates into the first T-mixer. The stoichiometry can be controlled by adjusting the relative flow rates.
The mixed stream enters Reactor Coil 1 where the N-alkylation takes place.
Step 2: Intramolecular Cyclization and N-Ethylation
Reagent Preparation:
Solution C: Prepare a solution of a suitable base (e.g., potassium carbonate) and ethyl iodide in the reaction solvent.
Executing the Second Step:
The output stream from Reactor Coil 1 is mixed with Solution C in the second T-mixer.
The resulting mixture flows into Reactor Coil 2, which is heated to promote the intramolecular cyclization and N-ethylation.
Real-Time Monitoring: Monitor the reaction progress using the integrated PAT tool.[11] This will allow for the rapid identification of steady-state conditions and any process deviations.
Product Collection: Once the system has reached a steady state, begin collecting the product stream.
Parameter Optimization
The efficiency and selectivity of the continuous flow synthesis are highly dependent on the reaction parameters. A systematic optimization should be performed.
Parameter
Range to Investigate
Rationale
Temperature (Reactor 1 & 2)
40 - 120 °C
Reaction kinetics are temperature-dependent. Higher temperatures may increase reaction rates but could also lead to side product formation.
Residence Time
5 - 60 minutes
Determined by the reactor volume and total flow rate. Longer residence times allow for higher conversion but may also promote decomposition.
Stoichiometry
1:1 to 1:1.5 (Amine:Alkylating Agent)
Optimizing the molar ratio of reactants can maximize the yield of the desired product and minimize unreacted starting materials.
Concentration
0.1 - 1.0 M
Higher concentrations can increase throughput but may lead to solubility issues or increased exothermicity.
Solvent
Acetonitrile, THF, DMF, etc.
The choice of solvent can significantly impact reaction rates and selectivity.[12] A solvent selection guide should be consulted.
Process Analytical Technology (PAT) for Control and Optimization
The integration of PAT is a cornerstone of modern continuous manufacturing, enabling a shift from "testing to quality" to "building in quality".[10] For the synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one, in-line FT-IR or Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and the final product.[13][14]
Caption: Workflow for PAT-enabled process control.
Protocol 3.1: Implementing In-line Monitoring
Calibration: Develop a chemometric model (e.g., Partial Least Squares - PLS) by correlating off-line measurements (e.g., HPLC) with the in-line spectral data for a series of calibration standards.
Real-Time Analysis: Once the model is validated, it can be used to predict the concentrations of key species in real-time during the continuous synthesis.
Feedback Control: The real-time concentration data can be used to implement a feedback control loop to automatically adjust process parameters (e.g., flow rates, temperature) to maintain optimal conditions and ensure consistent product quality.[11]
Safety Considerations
While continuous flow chemistry offers inherent safety advantages, a thorough risk assessment is essential.
Hazardous Reagents: Handle all chemicals in a fume hood and wear appropriate PPE. Be aware of the specific hazards of all reactants and solvents.
Pressure: Ensure all fittings and tubing are rated for the operating pressure of the system.
Temperature: Use appropriate shielding for heated reactors.
Leak Detection: Regularly inspect the system for leaks.
Emergency Shutdown: Have a clear and practiced emergency shutdown procedure in place.
Concluding Remarks
The transition to continuous flow chemistry for the synthesis of chiral molecules like (6S)-4-ethyl-6-methylmorpholin-2-one offers a multitude of benefits, from enhanced safety and control to improved efficiency and scalability.[1][3] The protocols and guidelines presented in this document provide a robust framework for researchers and drug development professionals to successfully implement this transformative technology. By embracing the principles of continuous manufacturing and leveraging the power of Process Analytical Technology, the synthesis of complex active pharmaceutical ingredients can be made safer, more efficient, and more reliable.
Continuus Pharmaceuticals. (2025, November 24). Process Analytical Technology (PAT). [Link]
Mettler Toledo. PAT for Pharmaceutical Continuous Manufacturing (PCM). [Link]
PMC. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. [Link]
Certech. Process Analytical Technology for continuous flow (bio)chemistry. [Link]
Amar Equipment Pvt. Ltd. (2025, August 14). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. [Link]
Labforward. (2025, March 11). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. [Link]
Pure Synth. (2025, July 30). Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques. [Link]
ACS Publications. (2023, October 16). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks. [Link]
ACS Publications. (2022, April 22). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]
RSC Publishing. (2024, March 14). The role of PAT in the development of telescoped continuous flow processes. [Link]
MDPI. (2020, July 16). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]
Pharma's Almanac. (2017, June 1). Flow Chemistry: Pathway for Continuous API Manufacturing. [Link]
PMC. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. [Link]
ResearchGate. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
ResearchGate. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. [Link]
ChemSynthesis. (2025, May 20). 4-ethylmorpholine. [Link]
National Institute of Standards and Technology. (2015, August 31). An Experimental and Kinetic Modeling Study of N-dodecane Pyrolysis and Oxidation in a Flow Reactor. [Link]
PMC. Enabling High Throughput Kinetic Experimentation by Using Flow as a Differential Kinetic Technique. [Link]
Organic Chemistry Portal. Synthesis of morpholines. [Link]
RSC Publishing. Efficient kinetic experiments in continuous flow microreactors. [Link]
NextSDS. (2S,6R)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate — Chemical Substance Information. [Link]
PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
PubMed. (2009, July 17). New strategy for the synthesis of substituted morpholines. [Link]
RSC Publishing. Modern advancements in continuous-flow aided kinetic analysis. [Link]
Amanote Research. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
Application Notes and Protocols: The Role of Chiral Morpholinone Scaffolds in Asymmetric Catalysis for Early-Stage Drug Discovery
A Note to the Researcher: Initial searches for direct catalytic applications of the specific molecule, (6S)-4-ethyl-6-methylmorpholin-2-one, did not yield established protocols or literature precedents. This suggests tha...
Author: BenchChem Technical Support Team. Date: April 2026
A Note to the Researcher: Initial searches for direct catalytic applications of the specific molecule, (6S)-4-ethyl-6-methylmorpholin-2-one, did not yield established protocols or literature precedents. This suggests that its role as a catalyst is not yet a well-documented area of research. However, the chiral morpholinone core is a significant pharmacophore and a privileged building block in medicinal chemistry.[1][2][3] Therefore, this guide will focus on the broader, yet highly relevant, topic of asymmetric catalytic routes to chiral morpholinones, which is a critical aspect of their application in early-stage drug discovery. Understanding and mastering these synthetic strategies allows researchers to access novel, enantiomerically pure morpholinone-containing compounds for screening and development.
Introduction: The Significance of Chiral Morpholinones in Medicinal Chemistry
Chiral morpholine and morpholinone structures are integral components of numerous pharmaceuticals and biologically active compounds.[2][3] Their presence can enhance key physicochemical properties such as metabolic stability, aqueous solubility, and the ability to cross the blood-brain barrier.[2] The precise three-dimensional arrangement of substituents on the morpholinone ring is often critical for therapeutic efficacy and safety, making asymmetric synthesis an indispensable tool for accessing these valuable molecules.[2] A notable example is the neurokinin-1 (NK-1) receptor antagonist Aprepitant (EMEND®), which features a chiral morpholinone core.[1][4]
Asymmetric Catalytic Strategies for the Synthesis of Chiral Morpholinones
The development of catalytic, enantioselective methods for constructing chiral morpholinones is an area of active research, moving beyond classical chiral pool or auxiliary-based approaches.[1][4][5] These modern strategies offer more efficient and atom-economical pathways to these high-value compounds.
Chiral Brønsted Acid Catalysis: A Domino Approach
A powerful strategy for the de novo synthesis of chiral C3-substituted morpholinones involves a domino reaction catalyzed by a chiral phosphoric acid (CPA).[1][3][6] This approach combines a [4+2] heteroannulation with a subsequent aza-benzilic ester rearrangement.
Mechanism Overview:
The reaction between an arylglyoxal and a 2-(arylamino)ethan-1-ol is initiated by the CPA catalyst. The catalyst protonates the substrate, leading to the formation of a chiral iminium ion. This intermediate undergoes a reversible cyclization. The key to the enantioselectivity lies in the dynamic kinetic resolution that occurs during the subsequent 1,2-aryl/alkyl migration step, which is controlled by the chiral counteranion provided by the CPA.[1][3]
Figure 1. Simplified workflow for the Chiral Phosphoric Acid (CPA) catalyzed synthesis of C3-substituted morpholinones.
Experimental Protocol: CPA-Catalyzed Synthesis of a 3-Aryl-Morpholin-2-one
This protocol is a representative example based on the literature.[1][3][6]
To a flame-dried Schlenk flask under an inert atmosphere, add the arylglyoxal, the 2-(arylamino)ethan-1-ol, the chiral phosphoric acid catalyst, and the drying agent.
Add the anhydrous solvent via syringe.
Stir the reaction mixture at the specified temperature (e.g., room temperature to 75 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched morpholinone.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Representative Results for CPA-Catalyzed Morpholinone Synthesis
This table is illustrative and compiles representative data from the cited literature.
Asymmetric Hydrogenation
Another key strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This method is particularly effective for creating stereocenters at the C2 position of the morpholine ring.[7]
Mechanism Overview:
A prochiral 3,4-dihydro-2H-1,4-oxazine is hydrogenated using a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. The chiral ligand environment dictates the facial selectivity of hydride delivery to the imine double bond, resulting in the formation of one enantiomer in excess.
Figure 2. General workflow for the asymmetric hydrogenation of dehydromorpholines.
Experimental Protocol: Asymmetric Hydrogenation for Chiral Morpholine Synthesis
This protocol is a general representation of the methodology described in the literature.[2][7]
Catalyst Preparation: In a glovebox, charge a Schlenk tube with the chiral ligand and the rhodium precursor. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst solution.
Reaction Setup: In the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
Transfer the catalyst solution to the autoclave via cannula.
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm).
Stir the reaction at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).
Carefully vent the hydrogen gas and purge with an inert gas.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography.
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Trustworthiness and Self-Validation in Protocols
The reliability of these asymmetric catalytic reactions hinges on several key factors that must be carefully controlled and validated:
Purity of Reagents and Solvents: Anhydrous and degassed solvents are crucial, especially in hydrogenation reactions, to prevent catalyst deactivation.
Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. The use of a glovebox and Schlenk techniques is essential.
Catalyst Loading: The catalyst loading should be optimized. While lower loadings are desirable, they may require longer reaction times or higher temperatures.
Chiral Purity of the Catalyst/Ligand: The enantiomeric purity of the catalyst or ligand directly impacts the maximum achievable ee of the product.
Reproducibility: A successful protocol must be reproducible. It is recommended to perform a trial run on a small scale before committing to a larger-scale synthesis.
Conclusion and Future Outlook
While direct catalytic applications of (6S)-4-ethyl-6-methylmorpholin-2-one remain to be explored, the broader class of chiral morpholinones stands as a cornerstone in modern drug discovery. The advancement of asymmetric catalytic methods, such as those employing chiral Brønsted acids and transition metal complexes, provides powerful tools for the efficient and stereocontrolled synthesis of these vital heterocyclic scaffolds. For researchers in early-stage drug discovery, mastering these catalytic protocols is key to unlocking novel chemical space and developing the next generation of therapeutic agents. Future research will likely focus on expanding the substrate scope of these reactions, developing more robust and economical catalysts, and exploring new asymmetric transformations to access even more complex and diverse morpholinone derivatives.
References
Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
Meninno, S., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Molecules, 26(16), 4995. [Link]
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
Zhu, C., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]
Walczak, M. A. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
Pace, V., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(27), 9531–9534. [Link]
Oliva, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1228511. [Link]
Oliva, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed. [Link]
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9226-9230. [Link]
troubleshooting low enantiomeric excess with (6S)-4-ethyl-6-methylmorpholin-2-one
Technical Support Center: (6S)-4-ethyl-6-methylmorpholin-2-one Welcome to the technical support center for (6S)-4-ethyl-6-methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (6S)-4-ethyl-6-methylmorpholin-2-one
Welcome to the technical support center for (6S)-4-ethyl-6-methylmorpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered when using this chiral auxiliary, particularly in achieving high enantiomeric excess (ee). The following sections are structured in a question-and-answer format to directly address common issues and provide in-depth, scientifically grounded solutions.
Issue 1: My reaction is yielding low or inconsistent enantiomeric excess (ee). Where should I start troubleshooting?
Answer:
Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue often stems from a few critical experimental parameters that can disrupt the delicate energy differences between the diastereomeric transition states. The primary factors to investigate are temperature , solvent , reagent purity , and the integrity of the inert atmosphere .[1]
Temperature Control: In most asymmetric reactions, including alkylations using chiral auxiliaries, lower temperatures enhance enantioselectivity.[1][2][3] The decreased thermal energy reduces the likelihood of the system overcoming the activation energy barrier for the formation of the undesired diastereomeric transition state. A deviation of even 5-10 °C can significantly impact the ee.
Solvent Effects: The solvent plays a crucial role in the solvation and aggregation state of the enolate intermediate.[4][5] Lithium enolates, commonly used in these reactions, can exist as various aggregates (dimers, tetramers), and the solvent composition (e.g., THF, toluene) dictates the structure of these species.[4][5] The aggregation state directly influences the steric environment and, consequently, the facial selectivity of the electrophilic attack.
Reagent Purity: The purity of all components—the chiral auxiliary, the base (e.g., LDA), the electrophile, and the solvent—is paramount. Trace amounts of water or protic impurities can quench the enolate, leading to side reactions and a decrease in both yield and ee. The enantiomeric purity of the auxiliary itself is also a critical factor.[6][7]
A systematic approach to troubleshooting this issue is essential. A logical workflow can help pinpoint the root cause efficiently.
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: I am performing an asymmetric alkylation. Why is the choice of base so critical and how does it affect my results?
Answer:
In asymmetric alkylations involving chiral auxiliaries like (6S)-4-ethyl-6-methylmorpholin-2-one, the base is not merely a deprotonating agent; it is a key component in establishing the stereocontrolling environment. Lithium diisopropylamide (LDA) is the most commonly used base for generating lithium enolates in these transformations.[4][5]
The structure of the resulting lithium enolate, and any mixed aggregates it forms with the lithium amide, dictates the trajectory of the incoming electrophile.[8][9] Several factors related to the base are critical:
Stoichiometry: Using a slight excess of LDA (e.g., 1.05-1.1 equivalents) is crucial to ensure complete deprotonation of the substrate. Incomplete enolate formation means unreacted starting material will be present, lowering the yield. More importantly, if the electrophile can react with the starting material, it will do so non-selectively, eroding the ee.
Purity and Activity: LDA is highly sensitive to moisture and air. Its quality degrades over time, leading to lower effective concentration and the presence of non-basic species that can interfere with the reaction. It is best practice to use freshly prepared LDA or to titrate commercially available solutions before use.
Formation of Defined Aggregates: The stereochemical outcome of the alkylation is dependent on the formation of a well-defined, rigid chelated enolate structure. The lithium cation coordinates to both the enolate oxygen and the morpholinone oxygen, creating a rigid bicyclic-like system. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, thus inducing asymmetry. Impurities or the wrong choice of base can disrupt this chelation.
Below is a diagram illustrating the proposed mechanism for stereocontrol, highlighting the crucial role of the lithium-chelated enolate.
Caption: Proposed mechanism of stereoselective alkylation.
Issue 3: My enantiomeric excess varies between batches, even when I follow the same protocol. What are the likely causes of this inconsistency?
Answer:
Inconsistency between batches is a frustrating problem that almost always points to subtle, uncontrolled variables in the experimental setup.[1] The most common culprits are related to anhydrous and inert techniques.
Atmospheric Contamination: Reactions involving lithium enolates are extremely sensitive to moisture and oxygen.[4][10] Inconsistent results often arise from minor variations in the quality of the inert atmosphere. Ensure that all glassware is rigorously flame-dried or oven-dried and assembled hot under a positive pressure of high-purity argon or nitrogen.[11][12] The use of a well-maintained Schlenk line is highly recommended.[10][11][13]
Solvent Quality: The dryness of the solvent is critical. Even "anhydrous" solvents from commercial suppliers can accumulate moisture over time, especially after the bottle has been opened. It is best to use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) or from a solvent purification system.
Temperature Fluctuations: Ensure the reaction temperature is maintained consistently at -78 °C. This is typically achieved with a dry ice/acetone bath. The bath should be well-insulated and monitored to prevent temperature creep during the reaction.
Addition Rates and Stirring: The rate of addition of reagents, particularly the base and the electrophile, can influence the outcome. Add reagents slowly and sub-surface to avoid localized concentration and temperature gradients. Inconsistent stirring can also lead to poor mixing and variable results.[1]
Data Summary: Impact of Key Parameters on Enantiomeric Excess
The following table provides illustrative data on how variations in key parameters can affect the enantiomeric excess in a typical asymmetric alkylation.
Parameter
Condition A
ee (%)
Condition B
ee (%)
Causality
Temperature
-78 °C
95
-40 °C
75
Higher thermal energy allows the reaction to proceed through the higher-energy transition state, reducing selectivity.[14][15][16]
Solvent
Anhydrous THF
95
THF (0.05% H₂O)
60
Water quenches the enolate, leading to a racemic background reaction and lower overall ee.
Base Quality
Freshly Titrated LDA
94
Old LDA (untitrated)
70
Lower effective base concentration leads to incomplete enolate formation and side reactions.
Atmosphere
Argon (Schlenk Line)
95
Nitrogen (Balloon)
88
A static, positive pressure of high-purity inert gas is more effective at excluding air and moisture.[10][11]
Experimental Protocols
Protocol 1: Rigorous Setup for Asymmetric Alkylation under Anhydrous Conditions
This protocol details the setup for a representative asymmetric alkylation reaction, emphasizing the techniques required to achieve high enantioselectivity.
1. Glassware Preparation:
Disassemble and clean all glassware (reaction flask, dropping funnels, etc.).
Oven-dry the glassware at 120 °C for at least 4 hours (overnight is preferred).[10]
Assemble the glassware while still hot under a stream of dry argon or nitrogen.
Flame-dry the entire apparatus under vacuum using a high-temperature heat gun, then allow it to cool to room temperature under a positive pressure of inert gas. This is best performed on a Schlenk line.[11]
2. Reagent and Solvent Preparation:
Solvent (THF): Use freshly distilled THF from sodium/benzophenone ketyl still. Transfer the required volume to the reaction flask via cannula under inert gas.[11]
Base (LDA): Prepare LDA fresh by adding n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C. Alternatively, use a high-quality commercial solution and titrate it before use to determine the exact molarity.
Substrate & Electrophile: Ensure the (6S)-4-ethyl-6-methylmorpholin-2-one and the electrophile are pure and dry. If they are solids, dry them under high vacuum for several hours before use. If liquid, store over molecular sieves.
3. Reaction Execution:
Cool the reaction flask containing the substrate dissolved in THF to -78 °C (dry ice/acetone bath).
Slowly add the LDA solution dropwise via syringe or cannula over 10-15 minutes. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
Add the electrophile dropwise at -78 °C. The reaction mixture is typically stirred for several hours at this temperature.
Monitor the reaction by TLC.
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.[17]
4. Analysis:
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[18]
References
Collum, D. B. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]
Lin, G.-Q., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry. Available at: [Link]
JoVE. (2021). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. Journal of Visualized Experiments. Available at: [Link]
Lin, G.-Q., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: [Link]
Wang, Y., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Chemical Communications. Available at: [Link]
Contente, M. L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem. Available at: [Link]
Koreeda, M., et al. (2016). Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Noncovalent Stereodirecting Auxiliaries. Journal of the American Chemical Society. Available at: [Link]
PubMed. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. National Center for Biotechnology Information. Available at: [Link]
Collum, D. B. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. ResearchGate. Available at: [Link]
Fairlamb, I. J. S. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. Available at: [Link]
Collum, D. B. (2022). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition. Available at: [Link]
University of Glasgow. (n.d.). The Schlenk Line Survival Guide. University of Glasgow. Available at: [Link]
ResearchGate. (2025). Reactivity control using a Schlenk line. ResearchGate. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
Lattanzi, A. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. Molecules. Available at: [Link]
ResearchGate. (2025). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. ResearchGate. Available at: [Link]
Kagan, H. B. (1996). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
PubMed. (2019). Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. National Center for Biotechnology Information. Available at: [Link]
Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Available at: [Link]
University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]
Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Advances. Available at: [Link]
University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor. Available at: [Link]
University of East Anglia. (n.d.). Asymmetric Synthesis. University of East Anglia. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
Van Arnum, P. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]
University of Pennsylvania. (n.d.). Asymmetric Synthesis. University of Pennsylvania. Available at: [Link]
YouTube. (2024). Ch - 41 Asymmetric synthesis | Clayden Organic Chemistry | CSIR NET | GATE. YouTube. Available at: [Link]
Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. Available at: [Link]
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
Gibson, V. C., et al. (2004). 2-[1-(2,6-Dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior. Dalton Transactions. Available at: [Link]
Kwon, O. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Organic Syntheses. Available at: [Link]
Technical Support Center: Optimizing Product Yield in (6S)-4-ethyl-6-methylmorpholin-2-one Auxiliary Cleavage
Prepared by the Gemini Application Science Team Welcome to the technical support resource for the (6S)-4-ethyl-6-methylmorpholin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Gemini Application Science Team
Welcome to the technical support resource for the (6S)-4-ethyl-6-methylmorpholin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve outcomes during the critical auxiliary cleavage step. We provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the integrity and success of your stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the (6S)-4-ethyl-6-methylmorpholin-2-one auxiliary, and what products do they yield?
The cleavage strategy is chosen based on the desired functional group in the final product. The most common methods are:
Hydrolytic Cleavage: Typically employs reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) to yield the corresponding carboxylic acid .[1]
Reductive Cleavage: Uses hydrides such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce the primary alcohol .[1]
Transesterification: Can be performed under acidic or basic conditions to yield esters .
Weinreb Amide Formation: Reagents like Me(MeO)NH·HCl with a suitable base can convert the N-acyl group into a Weinreb amide, a versatile intermediate for synthesizing ketones and aldehydes.
Q2: How can I monitor the progress of the cleavage reaction?
The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting N-acyl morpholinone and the appearance of a new spot corresponding to the desired product. The recovered auxiliary can also be visualized. Co-spotting with the starting material is recommended for accurate TLC analysis.
Q3: What are the major safety concerns associated with these cleavage reactions?
Gas Evolution: Hydrolytic cleavage with LiOH/H₂O₂ evolves oxygen gas, which can lead to a dangerous pressure buildup in a sealed vessel, especially on a larger scale.[1] Ensure the reaction vessel is adequately vented.
Reactive Hydrides: Reductive agents like LiBH₄ and LiAlH₄ react violently with water and protic solvents. These reactions must be performed under anhydrous conditions and quenched carefully at low temperatures.
Corrosive Reagents: Many reagents used, such as strong acids, bases, and organometallics, are corrosive and require handling with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Enhancing Product Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My product yield is consistently low.
Low yield is the most common issue, often stemming from incomplete reactions, competing side reactions, or product degradation during workup.
dot
Caption: Troubleshooting logic for low product yield.
Q: My hydrolytic cleavage with LiOH/H₂O₂ is giving poor yield. What's going wrong?
A: The primary culprit is often a competing side reaction where the hydroxide attacks the endocyclic carbamate carbonyl of the morpholinone ring instead of the desired exocyclic amide carbonyl. This produces an undesired hydroxyamide byproduct.[1]
Causality: The formation of the lithium hydroperoxide (LiOOH) nucleophile is crucial for selectively attacking the exocyclic amide.[1] If the ratio of H₂O₂ to LiOH is too low, or the temperature is too high, the direct attack by hydroxide (OH⁻) becomes more competitive.
Solution:
Lower the Temperature: Perform the reaction at 0°C to slow down the rate of the competing hydroxyamide formation.[1]
Optimize Reagent Ratio: Use a higher ratio of hydrogen peroxide to lithium hydroxide (e.g., 4-5 equivalents of H₂O₂ to 2-2.5 equivalents of LiOH) to favor the formation of the more selective LiOOH nucleophile.[1]
Solvent Choice: A mixture of Tetrahydrofuran (THF) and water (typically 3:1 or 4:1 v/v) is often optimal for substrate solubility and reaction kinetics.[1]
Q: I'm performing a reductive cleavage with LiBH₄, but the reaction is sluggish and incomplete.
A: Incomplete reductive cleavage can be due to several factors, including reagent deactivation, poor solubility, or insufficient reactivity.
Causality: Lithium borohydride is a milder reducing agent than LiAlH₄ and can be sensitive to moisture. The N-acyl morpholinone may also have poor solubility at the low temperatures often used for these reactions.
Solution:
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the deactivation of LiBH₄.
Increase Temperature: While the initial addition should be done at a low temperature (e.g., 0°C) for control, allowing the reaction to slowly warm to room temperature can often drive it to completion.[1]
Check Reagent Equivalents: Use a sufficient excess of LiBH₄ (typically 2-3 equivalents) to ensure the reaction goes to completion.
Consider a Stronger Reducing Agent: If the substrate is particularly hindered, switching to a more powerful reducing agent like LiAlH₄ may be necessary, though this requires more stringent safety precautions.
Problem: I am observing epimerization at my newly formed stereocenter.
The loss of stereochemical integrity is a critical issue that compromises the main advantage of using a chiral auxiliary.
Q: My final product is a mixture of diastereomers. What causes this epimerization?
A: Epimerization typically occurs at the α-carbon to the carbonyl group.[2] This happens when conditions facilitate the removal of the α-proton to form a planar enolate intermediate, which can then be re-protonated from either face, scrambling the stereocenter.[2][3]
Causality: The use of strong bases, high temperatures, or prolonged reaction times can promote this undesired enolization.[2] The acidity of the α-proton is a key factor; substrates with electron-withdrawing groups are more susceptible.[2]
Solution:
Use Milder Conditions: Whenever possible, opt for cleavage methods that do not require strongly basic conditions.
Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-conducive conditions.
Careful Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.
Problem: I am struggling to purify my product away from the cleaved auxiliary.
Efficiently separating the product from the (6S)-4-ethyl-6-methylmorpholin-2-one auxiliary is essential for obtaining high-purity material.
Q: The cleaved auxiliary co-elutes with my product during column chromatography. How can I separate them?
A: The morpholinone auxiliary is a basic, water-soluble amine. This property can be exploited for an efficient separation using a liquid-liquid extraction workup.
Causality: Both the product and the auxiliary may have similar polarities, leading to overlapping Rf values on silica gel.
Solution:
Acidic Wash: After quenching the reaction, perform an acidic wash of the organic layer (e.g., with 1 M HCl). This will protonate the basic nitrogen of the morpholinone auxiliary, making it highly water-soluble and pulling it into the aqueous layer.
Back-Extraction: To ensure complete removal, you can back-extract the acidic aqueous layer with a fresh portion of organic solvent.
Neutralize Before Product Extraction: If your desired product is a carboxylic acid, it will also be deprotonated and move into the aqueous layer during a basic wash. You must re-acidify the aqueous layer to a pH of ~2-3 before extracting your carboxylic acid product with an organic solvent.[1]
Key Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes the standard procedure for removing the auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[1]
Technical Support Center: Resolving Solubility Challenges of (6S)-4-ethyl-6-methylmorpholin-2-one in Non-Polar Organic Solvents
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (6S)-4-ethyl-6-methylmorpholin-2-one. This document is designed for researchers, chemists, and formulation scientists who encou...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (6S)-4-ethyl-6-methylmorpholin-2-one. This document is designed for researchers, chemists, and formulation scientists who encounter challenges in dissolving this polar molecule in non-polar organic solvents. We will explore the underlying chemical principles and provide practical, step-by-step troubleshooting strategies to achieve stable and effective solutions.
Section 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility mismatch and the key molecular features at play.
Q1: Why is (6S)-4-ethyl-6-methylmorpholin-2-one so difficult to dissolve in non-polar solvents like hexane or toluene?
The primary reason lies in the fundamental chemical principle of "like dissolves like".[1] This principle states that substances with similar intermolecular forces and polarity tend to be miscible.[2]
(6S)-4-ethyl-6-methylmorpholin-2-one is a polar molecule . Its structure contains a lactam (a cyclic amide) and an ether group. These features create a significant dipole moment, allowing the molecules to attract each other through strong dipole-dipole interactions.
Non-polar solvents (e.g., hexane, cyclohexane, toluene) are characterized by weak intermolecular forces, primarily London dispersion forces.
For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[3] In this case, the weak interactions offered by a non-polar solvent cannot compensate for the strong dipole-dipole attractions between the morpholinone molecules.[4] Consequently, the solute molecules remain aggregated and do not disperse into the solvent.
Caption: The "Like Dissolves Like" Principle.
Q2: What specific structural features of (6S)-4-ethyl-6-methylmorpholin-2-one contribute to its high polarity?
The molecule's polarity is a composite of several functional groups:
Lactam Carbonyl (C=O): The oxygen atom is highly electronegative, pulling electron density from the carbon atom. This creates a strong dipole, making it a primary site for polar interactions.
Ether Oxygen (-O-): The oxygen atom within the morpholine ring also contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor.
Tertiary Amine (-N-): The nitrogen atom, bonded to an ethyl group, further enhances the polar nature of the heterocyclic ring.
Alkyl Groups (-CH₃, -CH₂CH₃): The methyl and ethyl groups are non-polar. While they add some hydrophobic character, their influence is insufficient to overcome the dominant polarity of the lactam and ether functionalities.
Section 2: Troubleshooting Guide: Practical Strategies for Solubilization
When direct dissolution fails, a systematic approach is required. The following strategies are presented in order of commonality and ease of implementation.
Strategy 1: Co-Solvent Systems (The Primary Approach)
This is the most effective and widely used method for dissolving a polar compound in a predominantly non-polar medium. A small amount of a miscible, intermediate-polarity solvent (the "co-solvent") is added to bridge the gap between the solute and the bulk solvent.[5][6]
Q3: How do I select an appropriate co-solvent?
An ideal co-solvent should be:
Miscible with the primary non-polar solvent.
Capable of dissolving the (6S)-4-ethyl-6-methylmorpholin-2-one on its own.
Of intermediate polarity to effectively interact with both the polar solute and the non-polar solvent.
Chemically inert with your solute and compatible with your downstream application (e.g., low boiling point for easy removal).
Q4: What is a typical starting point for a co-solvent system?
Begin by adding the co-solvent in a small percentage (e.g., 1-5% v/v) and incrementally increasing the amount until dissolution is achieved. Monitor for any signs of precipitation.
Primary Non-Polar Solvent
Recommended Co-Solvents (in order of increasing polarity)
Step 1: Prepare a Concentrated Stock Solution. Dissolve 100 mg of the compound in 1 mL of pure ethyl acetate. This creates a 100 mg/mL stock solution. Ensure it is fully dissolved.
Step 2: Initial Co-Solvent Addition. In a 10 mL volumetric flask, add approximately 9.5 mL of hexane.
Step 3: Incremental Titration. While vortexing the hexane, slowly add 100 µL of the stock solution (containing 10 mg of your compound). This results in a final volume of ~9.6 mL with a co-solvent concentration of ~1% and your target compound concentration of ~1 mg/mL.
Step 4: Assess Solubility. Cap the flask and vortex thoroughly. Let it stand for 5 minutes. Observe the solution against a dark background. If it is not perfectly clear, proceed to the next step.
Step 5: Increase Co-Solvent Percentage. Continue adding the stock solution in 50-100 µL increments, vortexing and observing after each addition, until a clear solution is obtained.
Step 6: Final Dilution & Calculation. Once dissolved, add hexane to reach the final 10 mL mark. Calculate the final percentage of co-solvent used. For example, if a total of 300 µL of stock solution was required, the final co-solvent percentage is (0.3 mL / 10 mL) * 100 = 3% v/v.
Strategy 2: Utilizing Surfactants for Dispersion
If a true solution is not strictly necessary and a stable, homogenous dispersion or microemulsion is acceptable, surfactants can be employed. Surfactants are amphiphilic molecules that can self-assemble into structures called reverse micelles in non-polar solvents.[7][8]
Q5: When should I consider using a surfactant?
This method is suitable for:
Formulations where the final product is an emulsion (e.g., some agrochemical or cosmetic formulations).
Situations where co-solvents interfere with the application (e.g., certain cell-based assays).
When very high concentrations of the polar solute are needed that cannot be achieved with co-solvents alone.
Q6: How do surfactants work in a non-polar medium?
In a non-polar solvent, surfactant molecules arrange themselves with their non-polar tails facing the solvent and their polar heads forming a central, polar core.[9] This core can effectively encapsulate polar solute molecules, allowing them to be dispersed throughout the non-polar medium.[8][10]
Caption: Encapsulation of a Polar Solute in a Reverse Micelle.
Section 3: Advanced Considerations & FAQs
Q7: Can sonication or heating improve solubility?
Yes, but with caveats.
Sonication: Uses high-frequency sound waves to create cavitation, which can break apart solute aggregates and accelerate the dissolution process. It is very useful but does not change the fundamental thermodynamic solubility limit.
Heating: Increases the kinetic energy of the system, which can help overcome intermolecular forces and often increases solubility.[11] However, the effect may be temporary, and the compound may precipitate upon cooling back to room temperature. Always ensure your compound is thermally stable at the temperatures used.
Q8: How can I confirm if my compound is truly dissolved versus suspended as fine particles?
Visual inspection is the first step. A true solution will be perfectly clear and transparent. To be certain, shine a laser pointer through the sample. If you can see the beam's path through the liquid (the Tyndall effect), it indicates a colloidal suspension, not a true solution.
Q9: My compound dissolves with a co-solvent but precipitates after a few hours. What is happening?
This often indicates that you have created a supersaturated and unstable solution. Potential causes include:
Temperature Changes: A slight drop in room temperature can cause precipitation.
Solvent Evaporation: If using a volatile co-solvent (like DCM or ether), its gradual evaporation can shift the solvent ratio, causing the solute to fall out of solution.
Insufficient Co-Solvent: You may be at the very edge of the solubility limit. Try increasing the co-solvent percentage slightly (e.g., from 3% to 4%) to improve stability.
Section 4: Summary Data & Quick Reference
Table 1: Properties of Common Organic Solvents
Solvent
Formula
Boiling Point (°C)
Polarity Index
Type
n-Hexane
C₆H₁₄
69
0.1
Non-Polar
Cyclohexane
C₆H₁₂
81
0.2
Non-Polar
Toluene
C₇H₈
111
2.4
Non-Polar (Aromatic)
Diethyl Ether
C₄H₁₀O
35
2.8
Slightly Polar
Dichloromethane (DCM)
CH₂Cl₂
40
3.1
Moderately Polar
Ethyl Acetate (EtOAc)
C₄H₈O₂
77
4.4
Moderately Polar
Acetone
C₃H₆O
56
5.1
Polar Aprotic
Isopropanol (IPA)
C₃H₈O
82
3.9
Polar Protic
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
189
7.2
Polar Aprotic
Data compiled from multiple sources for relative comparison.[12]
References
Jadhav, S. A., & Shinde, S. L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
Geo, S. (2021). How does surfactant affect solubility of relatively non polar substance? Quora. [Link]
Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1049-1056. [Link]
Purdue University. (n.d.). The Solution Process. Purdue University Chemistry Department. [Link]
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. University of Rochester Chemistry Department. [Link]
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo. [Link]
Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents? Chemistry Stack Exchange. [Link]
Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? Quora. [Link]
ResearchGate. (2021). How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. ResearchGate. [Link]
Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like. Angles and Acid. [Link]
IARC Monographs. (1999). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
Technical Support Center: Purification & Recrystallization of (6S)-4-ethyl-6-methylmorpholin-2-one
Welcome to the technical support guide for the purification of (6S)-4-ethyl-6-methylmorpholin-2-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of (6S)-4-ethyl-6-methylmorpholin-2-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this chiral morpholinone derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree, causing the compound to crash out of solution faster than it can form an ordered crystal structure.[1]
Potential Causes & Solutions:
High Solute Concentration: The solution may be too concentrated, leading to rapid, disordered precipitation.
Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% more) of the hot solvent to decrease the saturation level, and allow it to cool more slowly.[1]
Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to be "shocked" out of solution upon minor cooling.
Solution: Consider using a two-solvent (or "mixed-solvent") system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then allow the mixture to cool slowly. A common pair for moderately polar compounds like morpholinones could be Ethyl Acetate/Heptane or Isopropanol/Water.
Rapid Cooling: Cooling the solution too quickly, for instance, by placing it directly in an ice bath, does not provide sufficient time for crystal nucleation and growth.
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a few paper towels or a cork ring.[2] Once it has reached room temperature, you can then move it to a refrigerator and finally to a freezer to maximize yield.
Question 2: After cooling my solution, no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution is typically due to either excessive solvent or the lack of a nucleation site for crystal growth to begin. The solution may be supersaturated but kinetically stable.[1]
Potential Causes & Solutions:
Too Much Solvent: This is the most frequent reason for crystallization failure. The concentration of the solute has not reached the point of supersaturation upon cooling.
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration.[2] Cool the solution again and observe. A good rule of thumb is to reduce the volume by 15-20% before attempting to cool again.
Lack of Nucleation Sites: Crystal growth requires a starting point.
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide an ideal surface for nucleation.[2]
Solution 2: Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.[2]
Solution 3: Ultra-Cooling: Sometimes, cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) can induce nucleation. Be cautious, as this can sometimes lead to rapid precipitation and trapping of impurities.
Question 3: My final product has a low yield (<50%). How can I improve it?
Answer:
A low yield suggests that a significant amount of your product remains dissolved in the mother liquor after filtration.
Potential Causes & Solutions:
Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[2]
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Work in small solvent additions when initially dissolving the compound.
Incomplete Crystallization: The product may not have fully crystallized out of solution before filtration.
Solution: Ensure the solution has been cooled for a sufficient amount of time. After slow cooling to room temperature, allow the flask to sit in a refrigerator (4°C) and then a freezer (-20°C) for several hours, or even overnight, to maximize the precipitation of the solid.
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product and wash it away with the filtrate.
Solution: Always wash your crystals with a small amount of ice-cold recrystallization solvent or, preferably, the "poor" solvent from a mixed-solvent system. This will wash away soluble impurities without dissolving a significant amount of your product.
Question 4: The purity of my recrystallized product is not satisfactory. What could be wrong?
Answer:
The goal of recrystallization is purification, so obtaining an impure product indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.
Potential Causes & Solutions:
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal structure.[2]
Solution: Slow down the cooling process. If the solid "crashes out" immediately upon removal from heat, you have used too little solvent. Re-heat, add a small amount of additional solvent, and cool slowly.
Insoluble Impurities Present: If the crude mixture contains impurities that are insoluble in the hot recrystallization solvent, they will remain as solid particles.
Solution: Perform a "hot filtration." After dissolving your crude product in the hot solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble materials. Then, allow the clear filtrate to cool and crystallize.
Co-crystallization of Impurities: If an impurity has a very similar structure and polarity to your target compound, it may co-crystallize.
Solution: A second recrystallization is often necessary to achieve high purity. Alternatively, a different purification technique, such as column chromatography, may be required to remove the persistent impurity before a final recrystallization step.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent or solvent system for recrystallization?
A1: The ideal recrystallization solvent should exhibit the following properties:
It should dissolve the compound completely when hot (usually at its boiling point).
It should dissolve the compound poorly or not at all when cold.
It should dissolve impurities well at all temperatures or not at all.
It should have a boiling point below the melting point of the compound to prevent oiling out.[1]
It must not react with the compound.
A systematic approach involves testing the solubility of a small amount of your crude material in various solvents at room temperature and with heating.
Solvent Selection Strategy Table
Solvent
Polarity Index
Boiling Point (°C)
Notes & Potential Use for (6S)-4-ethyl-6-methylmorpholin-2-one
Heptane/Hexane
0.1
98 / 69
Poor Solvent: Good for precipitating the compound from a more polar solvent. Good for washing final crystals.
Toluene
2.4
111
May be a good single solvent, but its high boiling point could risk "oiling out".
Diethyl Ether
2.8
35
Generally too volatile (low boiling point) for effective recrystallization.
Ethyl Acetate
4.4
77
Good Candidate: Often a good starting point as a "good" solvent in a mixed-solvent system (e.g., with heptane).[4]
Isopropanol (IPA)
3.9
82
Good Candidate: A common choice for single-solvent or mixed-solvent (with water) recrystallizations.
Acetone
5.1
56
Can be effective, but its volatility can lead to solvent evaporation and premature crystallization on flask walls.
Ethanol/Methanol
4.3 / 5.1
78 / 65
Often too good of a solvent, may lead to low recovery unless used in a mixed-solvent system with water or an anti-solvent.
Water
10.2
100
The target molecule likely has some water solubility, making water a potential "poor" solvent when paired with a miscible organic solvent like IPA or ethanol.[5]
(Data sourced from publicly available solvent property tables.[6][7])
Q2: My starting material is a racemic or diastereomeric mixture. Will recrystallization improve the enantiomeric or diastereomeric excess?
A2: It is possible, but not guaranteed. Purification of chiral compounds is a specialized field.
Diastereomers: Since diastereomers have different physical properties (solubility, melting point), a carefully chosen recrystallization can effectively separate them. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.
Enantiomers: Enantiomers have identical physical properties in an achiral environment, so a standard recrystallization will not separate them. However, if you have a scalemic mixture (e.g., 90% S-enantiomer and 10% R-enantiomer), recrystallization can sometimes improve the enantiomeric excess (ee) if the compound forms a racemic conglomerate, where crystals of the pure enantiomers are more stable than a racemic crystal. For resolving a racemic mixture, techniques like diastereomeric salt formation with a chiral resolving agent are typically required prior to crystallization.[8]
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of methods is ideal to confirm both chemical and stereochemical purity.
Melting Point: A sharp melting point range (typically < 2°C) that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
Chromatography (TLC, GC, HPLC):
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods. A pure sample will show a single major peak. HPLC is particularly useful for non-volatile compounds.[9][10]
Chiral HPLC/GC: To determine the enantiomeric excess (ee), you must use a chiral stationary phase. This is the gold standard for assessing the stereochemical purity of your (6S)-enantiomer.
Spectroscopy (NMR, IR):
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
FTIR: Confirms the presence of key functional groups (e.g., the C=O stretch of the lactone).
Experimental Protocol: Recrystallization of (6S)-4-ethyl-6-methylmorpholin-2-one
This protocol describes a general procedure using a mixed-solvent system of Ethyl Acetate and Heptane. Users should first perform small-scale solubility tests to confirm this is an appropriate system for their specific crude material.
Materials:
Crude (6S)-4-ethyl-6-methylmorpholin-2-one
Ethyl Acetate (Good Solvent)
Heptane (Poor Solvent)
Erlenmeyer flasks (2)
Hotplate/stirrer
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Procedure:
Dissolution:
Place 1.0 g of the crude morpholinone into a 50 mL Erlenmeyer flask with a stir bar.
Add 5 mL of ethyl acetate.
Gently heat the mixture on a hotplate with stirring.
Continue to add ethyl acetate in small (0.5-1.0 mL) portions until the solid just dissolves completely at the boiling point. Note the total volume of ethyl acetate used. Avoid adding a large excess.
Removal of Insoluble Impurities (if necessary):
If any solid impurities remain in the hot solution, perform a hot filtration by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a second, clean Erlenmeyer flask.
Inducing Crystallization:
Remove the flask from the heat.
Slowly add heptane dropwise to the hot solution while stirring. Continue adding until the solution remains faintly cloudy (turbid). This is the point of saturation.
Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
Cooling and Crystal Growth:
Cover the flask with a watch glass and remove it from the heat source.
Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin within 15-30 minutes.
Once the flask has reached room temperature, place it in a refrigerator (4°C) for at least 1-2 hours, then in a freezer (-20°C) for an additional hour to maximize crystal yield.
Isolation and Washing:
Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.
Wet the filter paper with a few drops of ice-cold heptane.
Pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
Wash the crystals in the funnel with two small portions of ice-cold heptane to remove any residual soluble impurities.
Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
Drying:
Transfer the crystalline product to a pre-weighed watch glass.
Dry the crystals to a constant weight, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Analysis:
Determine the final mass and calculate the percent yield.
Assess the purity of the crystals using melting point analysis and an appropriate analytical technique (e.g., Chiral HPLC).
Technical Support Center: Scale-Up & Troubleshooting for (6S)-4-Ethyl-6-methylmorpholin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous CDMOs and research teams through the perilous transition from bench-scale morpholinone synthesis to multi-kilogram produc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous CDMOs and research teams through the perilous transition from bench-scale morpholinone synthesis to multi-kilogram production. Scaling up (6S)-4-ethyl-6-methylmorpholin-2-one is rarely limited by the primary chemistry; rather, it is compromised by altered heat transfer and mass transfer kinetics that expose the thermodynamically sensitive lactone to parasitic degradation pathways.
This guide abandons rigid templates to directly address the causality of byproduct formation, providing you with field-proven, self-validating protocols to ensure high-yield, high-purity production.
Quantitative Byproduct Profiling
Before diving into the troubleshooting FAQs, it is critical to understand how scale impacts the byproduct distribution. Extended heating and cooling times in larger reactors shift the thermodynamic equilibrium, primarily driving hydrolysis.
Table 1: Byproduct Distribution During Scale-Up of (6S)-4-ethyl-6-methylmorpholin-2-one
Scale
Target Yield (%)
Hydrolysis Byproduct (%)
Oligomers (%)
Epimerization at C6 (%)
10 g (Batch)
92.4
4.1
< 1.0
< 0.5
100 g (Batch)
84.6
10.2
1.8
0.8
1 kg (Batch)
76.2
18.5
2.4
1.2
1 kg (Optimized Flow/Dean-Stark)
94.8
2.1
< 0.5
< 0.1
Frequently Asked Questions (FAQs)
Q1: When transitioning from a 10-gram to a 1-kilogram scale, my yield drops significantly and a highly polar byproduct appears. What is this, and how do I prevent it?A1: The polar byproduct is the acyclic precursor, N-ethyl-N-(2-hydroxypropyl)glycine. Morpholin-2-ones are cyclic esters (lactones) that are highly susceptible to hydrolysis. At a 1-kilogram scale, the extended residence time of the product in the presence of trace water—often introduced during aqueous workups or inefficient solvent drying—catalyzes the cleavage of the C2 acyl bond[1].
Causality & Solution: To prevent this, you must completely eliminate aqueous workups. Shift to a non-aqueous isolation strategy such as vacuum distillation or crystallization from anhydrous heptane.
Q2: I am concerned about Ring-Opening Polymerization (ROP) forming insoluble polyesters in my reactor. Is this a risk for my compound?A2: Fortunately, no. While N-acyl morpholin-2-ones polymerize readily into poly(aminoesters), N-alkyl variants like your N-ethyl compound are thermodynamically resistant to ROP. Experimental and theoretical studies reveal that the thermodynamics of ring-opening correlate directly to the degree of pyramidalization of the endocyclic nitrogen atom ()[2]. Because the N-ethyl group maintains a highly pyramidalized state, ROP is thermodynamically blocked.
Q3: Can the molecule dimerize into a diketopiperazine during scale-up?A3: No. While N-unsubstituted morpholin-2-ones commonly degrade into neutral diketopiperazines via intermolecular aminolysis ()[1], the tertiary amine in (6S)-4-ethyl-6-methylmorpholin-2-one lacks the necessary N-H proton to undergo the requisite amidation. This structural feature sterically and electronically prevents dimerization, shifting your entire degradation profile toward hydrolysis.
Q4: How do I maintain the (6S) stereocenter integrity during cyclization? I am observing trace epimerization.A4: The (6S) stereocenter is located at the C6 position, adjacent to the ether oxygen. Unlike C3 protons (which are alpha to the carbonyl and highly acidic), the C6 proton is not acidic. Therefore, base-catalyzed epimerization is impossible. Epimerization here only occurs via acid-catalyzed C-O bond cleavage (reversible ring-opening forming a secondary carbocation).
Causality & Solution: Avoid strong Lewis or Brønsted acids during the lactonization step. Rely on thermal azeotropic cyclization where the C-O bond at the chiral center is never broken (the alcohol oxygen attacks the ester carbonyl), ensuring 100% stereoretention ()[3].
Mechanistic Pathway Visualization
Fig 1: Mechanistic pathways of morpholin-2-one cyclization and degradation.
Self-Validating Scale-Up Protocol
To guarantee reproducibility and prevent byproduct formation, use the following self-validating methodology. This protocol relies on in-process analytical controls rather than arbitrary reaction times.
Phase 1: Anhydrous Alkylation
Setup: To a dry 10 L jacketed reactor under N₂, charge (S)-1-(ethylamino)propan-2-ol (1.0 eq, 500 g) and anhydrous THF (5 L). Cool the jacket to 0 °C.
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq).
Solvent Swap: Distill off THF under reduced pressure and replace with anhydrous Toluene (5 L).
Cyclization: Attach a Dean-Stark trap and heat the reactor to reflux (110 °C).
In-line FTIR Validation (Critical): Insert an in-line ATR-FTIR probe. The acyclic ester precursor exhibits a C=O stretch at ~1735 cm⁻¹. As cyclization proceeds, this peak diminishes, and the strained lactone C=O stretch emerges at ~1755 cm⁻¹.
Self-Validation: The reaction is deemed complete when the derivative of the 1755 cm⁻¹ peak area reaches zero. Do not heat past this point to avoid thermal degradation.
Phase 3: Non-Aqueous Isolation
Filtration: Cool the reactor to 20 °C. Filter the mixture under N₂ to remove the precipitated DIPEA·HBr salts.
Concentration: Concentrate the filtrate under reduced pressure.
Distillation: Isolate the target (6S)-4-ethyl-6-methylmorpholin-2-one via short-path vacuum distillation (0.1 mbar, 85-90 °C).
Causality: Bypassing aqueous workup entirely eliminates the primary vector for lactone hydrolysis, preserving the >94% yield achieved in the reactor.
Fig 2: Self-validating continuous scale-up workflow for lactonization.
References
Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(26), 9252–9255. URL: [Link]
Nelson, et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11, 4851-4858. URL: [Link]
Williams, R. M., et al. (2003). Efficient Asymmetric Synthesis of N-tert-Butoxycarbonyl α-Aminoacids Using (3R,5R,6S)-4-tert-Butoxycarbonyl-5,6-diphenyl-3-(1'-prop-2'-enyl)morpholin-2-one. Organic Syntheses, 79, 216. URL: [Link]
A Senior Application Scientist's Guide to the Structural Validation of (6S)-4-ethyl-6-methylmorpholin-2-one via ¹H and ¹³C NMR Spectroscopy
For researchers in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the structural validation of the chiral molecule, (6S)-4-ethyl-6-methylmorpholin-2-one, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of expected chemical shifts, instead focusing on the logic of spectral interpretation, the power of comparative data, and the necessity of a multi-faceted analytical approach.
The Challenge: Beyond Simple Confirmation
While the primary goal is to confirm the constitution and stereochemistry of (6S)-4-ethyl-6-methylmorpholin-2-one, a senior scientist recognizes that a single spectrum in isolation is rarely sufficient. True validation comes from a confluence of evidence: predicted data, comparison with known structures, and the logical interpretation of through-bond and through-space correlations. This guide will, therefore, be structured around this holistic approach.
Part 1: Establishing a Baseline - Predicted and Comparative NMR Data
In the absence of a publicly available experimental spectrum for (6S)-4-ethyl-6-methylmorpholin-2-one, our first step is to establish a robust hypothesis of what we expect to see. This is achieved through two primary avenues: in-silico prediction and analysis of structurally related compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts
Numerous software packages and online databases offer reliable NMR prediction based on extensive spectral libraries.[1][2][3][4] For (6S)-4-ethyl-6-methylmorpholin-2-one, a predicted spectrum provides a crucial starting point for spectral assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6S)-4-ethyl-6-methylmorpholin-2-one
Atom/Group
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Notes
C2 (C=O)
-
~170
The carbonyl carbon is highly deshielded.
C3
~4.2 (ax), ~3.8 (eq)
~65
Diastereotopic protons adjacent to the carbonyl and oxygen.
N4-CH₂-CH₃
~3.4 (q)
~45
Methylene protons of the ethyl group, coupled to the methyl.
N4-CH₂-CH₃
~1.2 (t)
~13
Methyl protons of the ethyl group.
C5
~3.0 (ax), ~2.8 (eq)
~50
Diastereotopic protons adjacent to the nitrogen.
C6-H
~4.0 (m)
~75
Methine proton at the stereocenter, coupled to the methyl and C5 protons.
C6-CH₃
~1.3 (d)
~20
Methyl group at the stereocenter, coupled to the C6-H.
Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.
Comparative Analysis: Learning from Analogs
The scientific literature is rich with NMR data for substituted morpholines and morpholin-2-ones.[5][6][7][8][9] By examining the spectra of these known compounds, we can understand the influence of various substituents on the chemical shifts of the morpholin-2-one core, lending confidence to our assignments.
Table 2: Experimental NMR Data for Selected Morpholine Derivatives
This comparative data illustrates key trends. For instance, the protons and carbons at position 3, being adjacent to the carbonyl and the ring oxygen, are typically found at a lower field than those at position 5, which are adjacent to the nitrogen. The presence of the carbonyl group in morpholin-2-ones significantly deshields the adjacent C3 protons and carbon compared to a standard morpholine ring.
Part 2: The Experimental Workflow for Unambiguous Validation
A robust validation protocol relies on a suite of NMR experiments. The following workflow is designed to provide a comprehensive dataset for the structural elucidation of (6S)-4-ethyl-6-methylmorpholin-2-one.
Experimental Protocol
Sample Preparation :
Dissolve 5-10 mg of the synthesized (6S)-4-ethyl-6-methylmorpholin-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[13][14]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition :
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides initial information on the number of unique proton environments, their chemical shifts, integration (proton count), and coupling patterns (J-coupling).
Acquire a 1D ¹³C NMR spectrum. This reveals the number of unique carbon environments.
Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.
Acquire a two-dimensional (2D) ¹H-¹H Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are coupled to each other, typically through two or three bonds.
Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates each proton with the carbon to which it is directly attached.
Acquire a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular framework.
Data Interpretation: A Step-by-Step Logic
The power of this suite of experiments lies in their combined interpretation.
Caption: NMR Data Interpretation Workflow.
Identify Spin Systems with ¹H and COSY : Look for coupled protons. The ethyl group will be immediately apparent as a quartet (CH₂) coupled to a triplet (CH₃). The C6-H proton will show coupling to the C6-CH₃ protons (a doublet) and the C5 protons. The diastereotopic protons at C3 and C5 will show geminal coupling to each other and vicinal coupling to adjacent protons.
Assign Carbons with HSQC and DEPT-135 : The HSQC spectrum will directly link each proton signal to its attached carbon. For example, the quartet of the ethyl group will correlate with a CH₂ signal in the DEPT-135, and the triplet will correlate with a CH₃ signal. This allows for the unambiguous assignment of most protonated carbons.
Assemble the Framework with HMBC : The HMBC spectrum provides the final piece of the puzzle. Key expected correlations for (6S)-4-ethyl-6-methylmorpholin-2-one would include:
The protons of the N-CH₂-CH₃ group showing a correlation to the C3 and C5 carbons of the morpholin-2-one ring.
The C6-CH₃ protons showing a correlation to the C5 carbon.
The C3 protons showing a correlation to the C2 carbonyl carbon.
Part 3: Alternative and Complementary Techniques
While NMR is the gold standard for the structural elucidation of small molecules in solution, a comprehensive validation should, where possible, be supported by other analytical techniques.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule, providing a crucial check of the molecular formula.
Infrared (IR) Spectroscopy : IR spectroscopy will confirm the presence of key functional groups. For (6S)-4-ethyl-6-methylmorpholin-2-one, a strong absorption band characteristic of the lactam carbonyl group (C=O) would be expected around 1650-1700 cm⁻¹.
Chiral Chromatography : To confirm the enantiomeric purity of the (6S) isomer, analysis on a chiral stationary phase is essential.
X-ray Crystallography : If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.
Conclusion: A Self-Validating System
By integrating predicted data, comparative analysis of known compounds, and a comprehensive suite of 1D and 2D NMR experiments, we create a self-validating system for the structural confirmation of (6S)-4-ethyl-6-methylmorpholin-2-one. Each piece of data constrains the possible interpretations of the others, leading to a single, logical, and defensible structural assignment. This rigorous approach, grounded in a deep understanding of the underlying principles of NMR spectroscopy, is the hallmark of excellence in chemical research and development.
References
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chemistry NMR Facility - Links. Retrieved from [Link]
Kuhn, S., & Schlörer, N. E. (2015). Facilitating quality control for spectra assignments of small organic molecules: nmrshiftdb2--a free in-house NMR database with integrated LIMS for academic service laboratories. Magnetic Resonance in Chemistry, 53(8), 582-589. [Link]
Zhang, Y., et al. (2025). QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. The Journal of Physical Chemistry Letters.
Ferreira, I. C. F. R., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5236. [Link]
Al-Smadi, M., & Al-Momani, W. (2025). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates.
NMR Wiki. (2010). Databases. Retrieved from [Link]
Li, Y., et al. (2019). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 84(15), 9573-9584.
Reddy, K. S., & Kumar, M. B. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry, 76(23), 9736-9745.
Lacerda, P. S. S., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 13(16), 2758.
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
Jayashankara, V. P., et al. (2012). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(9), 3356-3361.
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 676-679.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Retrieved from [Link]
Musacchio, A. J., & Stephenson, C. R. J. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Beilstein Journals. (n.d.). Supporting Information 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael add. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
PubChem. (n.d.). 4-ethyl-6-(4-morpholinylmethyl)-2,3-morpholinedione hydrobromide. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]
Brus, J., et al. (2019). NMR Crystallography of the Polymorphs of Metergoline. Molecules, 24(18), 3328.
comparing (6S)-4-ethyl-6-methylmorpholin-2-one vs Evans oxazolidinones in asymmetric synthesis
Asymmetric Synthesis Masterclass: Comparing (6S)-4-ethyl-6-methylmorpholin-2-one and Evans Oxazolidinones In the highly exacting field of asymmetric synthesis, the choice of chiral scaffold dictates not only the stereoch...
Author: BenchChem Technical Support Team. Date: April 2026
Asymmetric Synthesis Masterclass: Comparing (6S)-4-ethyl-6-methylmorpholin-2-one and Evans Oxazolidinones
In the highly exacting field of asymmetric synthesis, the choice of chiral scaffold dictates not only the stereochemical outcome of a reaction but also the overall efficiency and atom economy of the synthetic route. As an application scientist, I approach stereocontrol not merely as a sequence of chemical transformations, but as a highly orchestrated system of steric and electronic physical forces.
This guide provides an objective, data-driven comparison between two powerful classes of chiral controllers: the classic Evans Oxazolidinones and the highly specialized Morpholin-2-one scaffolds —specifically focusing on the structural logic of derivatives like (6S)-4-ethyl-6-methylmorpholin-2-one .
Mechanistic Causality & Structural Logic
To master these scaffolds, one must understand the causality behind their stereodirecting abilities.
Evans Oxazolidinones: The Power of Chelation
Evans oxazolidinones are the gold standard for synthesizing chiral carboxylic acids, alcohols, and aldol products. Their stereocontrol relies entirely on the formation of a rigid, chelation-controlled Z-enolate[1]. When treated with a base such as LDA, the lithium ion chelates both the enolate oxygen and the oxazolidinone carbonyl oxygen. This internal coordination locks the C–N bond rotamer. The bulky substituent at the C4 position (e.g., an isopropyl or benzyl group) acts as a steric wall, shielding one face of the enolate and forcing the incoming electrophile to attack from the less hindered opposite face.
Morpholin-2-ones: Conformational Rigidity & Facial Bias
Morpholin-2-ones, such as (6S)-4-ethyl-6-methylmorpholin-2-one, operate on a fundamentally different principle. They are primarily utilized as chiral glycine equivalents for the synthesis of
α
-amino acids, or as privileged pharmacophores directly incorporated into active pharmaceutical ingredients (APIs), such as the antiemetic drug Aprepitant[2].
When enolized at the C3 position, the 6-membered morpholinone ring adopts a rigid half-chair conformation. The (6S)-methyl group is forced into a pseudo-axial position to minimize
A(1,3)
strain. This methyl group sterically shields the syn face of the enolate. Consequently, electrophilic attack occurs exclusively from the anti face. The N4-ethyl group enhances organic solubility and modulates the nucleophilicity of the nitrogen lone pair, preventing unwanted side reactions[3].
Visualizing the Workflows
Evans Oxazolidinone-directed asymmetric alkylation via chelation-controlled Z-enolate.
Diastereoselective alkylation of morpholin-2-ones for chiral amino acids or APIs.
Self-Validating Experimental Protocols
A robust chemical protocol must be self-validating. The following methodologies incorporate critical checkpoints to ensure stereochemical integrity before proceeding to irreversible downstream steps.
Protocol A: Asymmetric Alkylation of Evans N-Acyl Oxazolidinones
N-Acylation : Deprotonate the Evans oxazolidinone with n-BuLi (1.05 eq) at -78 °C in anhydrous THF, followed by the addition of the acyl chloride. Causality: Pre-forming the lithium alkoxide ensures rapid, quantitative acylation without the risk of ketene formation.
Enolization : Cool the purified N-acyl oxazolidinone to -78 °C in THF. Slowly add LDA (1.1 eq). Causality: Lithium coordinates both the oxazolidinone carbonyl and the enolate oxygen, locking the system into the requisite Z-enolate geometry.
Alkylation : Add the electrophile (e.g., benzyl bromide) dropwise. Causality: The C4-substituent on the oxazolidinone ring sterically shields one face of the chelated enolate, directing the electrophile to the opposite face.
Self-Validation Checkpoint : Quench with saturated NH₄Cl. Prior to auxiliary cleavage, analyze the crude mixture via ¹H NMR. A diastereomeric ratio (dr) of >95:5 (measured by comparing the diagnostic
α
-proton doublets) validates that the internal Li-chelation network was successfully maintained. A lower dr indicates moisture ingress or premature warming.
Protocol B: Diastereoselective Alkylation of (6S)-4-ethyl-6-methylmorpholin-2-one
Preparation of the Enolate : Charge a flame-dried flask with (6S)-4-ethyl-6-methylmorpholin-2-one (1.0 eq) in anhydrous THF. Cool to -78 °C. Add KHMDS (1.1 eq) dropwise and stir for 30 minutes. Causality: KHMDS is chosen over LDA to prevent competitive nucleophilic attack on the lactone carbonyl, ensuring clean deprotonation at the C3 position.
Electrophilic Trapping : Add the electrophile dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C. Causality: The rigid half-chair conformation forces the C6-methyl group into a pseudo-axial position, sterically blocking the syn face and forcing anti-addition.
Quench : Quench with glacial acetic acid in THF at -20 °C before adding water. Causality: A cold, strictly acidic quench prevents enolate equilibration and preserves the kinetic diastereomeric ratio.
Self-Validation Checkpoint : Isolate the product and perform 2D NOESY NMR. The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the newly installed C3-proton and the C6-methyl protons confirms the successful anti-addition pathway. This non-destructive validation ensures stereochemical integrity before the irreversible lactone cleavage step[4].
Quantitative Performance Comparison
The following table summarizes the operational metrics and performance data of both systems, allowing drug development professionals to make informed route-scouting decisions.
High (scaffold is frequently retained directly in the final API)
Note: While Evans auxiliaries must be cleaved to yield the final product, morpholin-2-ones offer a distinct atom-economy advantage in medicinal chemistry, as the morpholine ring is a highly desirable, metabolically stable pharmacophore[5].
References
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. Verified URL:[Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH PMC. Verified URL:[Link]
EFFICIENT ASYMMETRIC SYNTHESIS OF N-tert-BUTOXYCARBONYL
α
-AMINOACIDS USING THE WILLIAMS CHIRAL AUXILIARY. Organic Syntheses. Verified URL:[Link]
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. NIH PMC. Verified URL:[Link]
Validating the Enantiomeric Purity of Commercial (6S)-4-ethyl-6-methylmorpholin-2-one Batches: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly rely on complex chiral architectures, the rigorous validation of enantiomeric purity in upstream building blocks is non-negotiable. (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on complex chiral architectures, the rigorous validation of enantiomeric purity in upstream building blocks is non-negotiable. (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6)[1][2] is a highly specialized chiral morpholinone derivative. Morpholin-2-ones serve as privileged scaffolds and chiral auxiliaries in the asymmetric synthesis of noncanonical amino acids and complex active pharmaceutical ingredients (APIs)[3][4].
The presence of the undesired (6R)-enantiomer in commercial batches can lead to catastrophic stereochemical drift in downstream syntheses. Because enantiomers exhibit identical scalar physical properties in achiral environments, distinguishing the (6S) configuration requires highly specific chiral environments. This guide objectively evaluates the analytical alternatives for validating the enantiomeric excess (
ee
) of this specific morpholinone and provides field-proven, self-validating protocols.
Mechanistic Causality in Chiral Recognition
To validate the purity of (6S)-4-ethyl-6-methylmorpholin-2-one, analytical methods must exploit the molecule's specific functional groups:
The Lactone Carbonyl (C2): Acts as a strong hydrogen-bond acceptor.
The Morpholine Oxygen (C1): Participates in dipole-dipole interactions.
The N-Ethyl and C6-Methyl Groups: Provide distinct steric bulk that dictates spatial fit.
When introduced to a Chiral Stationary Phase (CSP) or a Chiral Solvating Agent (CSA), these functional groups engage in a transient, diastereomeric interaction. The difference in the free energy (
ΔΔG
) of these transient complexes dictates the separation efficiency (enantioselectivity,
α
).
Chiral recognition mechanism distinguishing (6S) and (6R) enantiomers on a polysaccharide CSP.
Comparison of Analytical Alternatives
Selecting the correct analytical method depends on the required limit of detection (LOD), throughput needs, and the specific chemical nature of the batch.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizing polysaccharide-derived CSPs (e.g., Chiralpak AD-H or Chiralcel OD-H) is the gold standard for morpholin-2-one analysis[4][5].
The Causality: The amylose/cellulose backbone forms a helical chiral groove. The carbamate linkages provide H-bond donor/acceptor sites that interact with the lactone of the morpholinone.
Advantage: Unmatched resolution and sensitivity, capable of detecting <0.1% of the (6R) impurity.
Limitation: Requires expensive proprietary columns and generates solvent waste.
B.
1
H-NMR with Chiral Lanthanide Shift Reagents
While Mosher's acid chlorides are standard for determining the enantiomeric purity of chiral amines and alcohols[6][7], (6S)-4-ethyl-6-methylmorpholin-2-one is a fully N-alkylated lactone. It lacks a free -OH or -NH group. Attempting derivatization requires hydrolytic ring-opening, which risks racemization and invalidates the batch data.
The Causality: Instead of covalent derivatization, a paramagnetic chiral lanthanide shift reagent like Eu(hfc)
3 is added directly to the NMR tube. The Europium atom coordinates reversibly with the lactone oxygen, inducing a pseudo-contact shift that splits the C6-methyl doublet into two distinct signals for the (S) and (R) enantiomers.
Advantage: Provides orthogonal structural confirmation alongside enantiomeric purity. Non-destructive to the lactone ring.
Limitation: Lower sensitivity (LOD ~1-2%) compared to HPLC.
C. Chiral Gas Chromatography (GC)
Utilizes cyclodextrin-based capillary columns.
Advantage: High theoretical plate count and minimal solvent use.
Limitation: Morpholin-2-ones can be thermally labile. High injector temperatures may induce degradation or trace racemization, skewing the
ee
results.
D. Polarimetry (Optical Rotation)
Measures the bulk rotation of polarized light
[α]D20
.
Advantage: Instantaneous and highly cost-effective for initial QA screening.
Limitation: It is a bulk measurement. Trace highly-rotatory chiral impurities (e.g., residual chiral catalysts from synthesis) can drastically skew the reading, leading to false passes.
To ensure absolute trustworthiness, analytical protocols must be self-validating. This means the system must mathematically prove its own resolving power before analyzing the unknown commercial batch.
Workflow for enantiomeric purity validation of commercial morpholin-2-one batches.
Protocol 1: High-Resolution Chiral HPLC (The Gold Standard)
Rationale: We utilize a Daicel Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) under normal phase conditions. The non-polar hexane bulk solvent forces the morpholinone to interact strongly with the polar carbamate sites of the CSP, maximizing
ΔΔG
[4].
Materials:
Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase: Hexane / Isopropanol (90:10 v/v), HPLC grade
Detector: UV at 210 nm (optimal for lactone carbonyl absorption)
Step-by-Step Methodology:
Column Equilibration: Flush the column with the mobile phase at 1.0 mL/min for 45 minutes. Causality: Polysaccharide columns require extensive equilibration to stabilize the polymer swelling; failure to do so results in baseline drift and shifting retention times.
System Suitability Testing (Self-Validation): Inject 10 µL of a 1 mg/mL racemic standard of 4-ethyl-6-methylmorpholin-2-one.
Validation Check: Calculate the resolution (
Rs
) between the (6R) and (6S) peaks. Proceed only if
Rs≥1.5
(baseline resolution).
Sample Preparation: Dissolve 10 mg of the commercial (6S)-4-ethyl-6-methylmorpholin-2-one batch in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Batch Analysis: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.
Quantification: Integrate the area under the curve (AUC) for both peaks.
ee%=AUC(6S)+AUC(6R)AUC(6S)−AUC(6R)×100
Protocol 2: Orthogonal Validation via
1
H-NMR with Eu(hfc)
3
Rationale: To rule out co-eluting achiral impurities in the HPLC masking as enantiomers, NMR provides structural certainty. Because the molecule lacks derivatizable protons, a Lanthanide Shift Reagent is used to create a transient diastereomeric environment in the NMR tube.
Step-by-Step Methodology:
Baseline Spectrum: Dissolve 15 mg of the commercial batch in 0.6 mL of anhydrous CDCl
3
(must be anhydrous to prevent lactone hydrolysis and Eu-complex quenching). Acquire a standard 400 MHz
1
H-NMR spectrum. Note the chemical shift of the C6-methyl doublet (typically around
δ
1.2 - 1.4 ppm).
Titration of Eu(hfc)
3
: Add 5 mg of Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] directly to the NMR tube. Shake gently to dissolve.
Diastereomeric Acquisition: Re-acquire the spectrum. The paramagnetic europium will shift all signals downfield. More importantly, the chiral environment will cause the C6-methyl doublet to split into two distinct doublets—one for the (6S) complex and one for any trace (6R) complex.
Self-Validation & Integration: If the splitting is insufficient (< 0.05 ppm difference), add another 5 mg of Eu(hfc)
3
to increase the shift magnitude. Once baseline separation of the doublets is achieved, integrate the signals to calculate the enantiomeric ratio (e.r.).
Personal protective equipment for handling (6S)-4-ethyl-6-methylmorpholin-2-one
Comprehensive Safety and Operational Guide: Handling (6S)-4-ethyl-6-methylmorpholin-2-one Welcome to your definitive guide on handling (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6) [1]. As a Senior Application...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling (6S)-4-ethyl-6-methylmorpholin-2-one
Welcome to your definitive guide on handling (6S)-4-ethyl-6-methylmorpholin-2-one (CAS: 1312607-95-6) [1]. As a Senior Application Scientist, I recognize that true laboratory safety extends beyond merely following a Safety Data Sheet (SDS) checklist; it requires a fundamental understanding of the chemical's mechanistic behavior. By understanding why a chemical reacts the way it does, we can design self-validating safety protocols that protect both the researcher and the integrity of the experiment.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
(6S)-4-ethyl-6-methylmorpholin-2-one is a chiral, substituted morpholin-2-one. Structurally, it is a cyclic ester/amine (a lactone/lactam hybrid). Standard morpholin-2-one derivatives are classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye damage (H318), and May cause respiratory irritation (H335)[2].
The Causality of the Hazard:
The morpholin-2-one core is a strained heterocyclic system. The thermodynamics of its ring-opening correlate strongly to the degree of pyramidalization of the endocyclic nitrogen atom[3]. When exposed to biological nucleophiles—such as the amine groups in skin proteins or the moisture in the respiratory tract and eyes—the compound undergoes rapid, thermodynamically driven ring-opening hydrolysis or polymerization[3].
Furthermore, the addition of the ethyl and methyl groups at the 4- and 6-positions significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's lipid barrier more effectively than unsubstituted morpholin-2-ones, making strict dermal protection absolutely critical.
Fig 1. Mechanistic pathway of morpholin-2-one ring-opening leading to tissue irritation.
Personal Protective Equipment (PPE) Matrix
To counter the specific nucleophilic and lipophilic risks outlined above, your PPE must act as an impenetrable barrier to both moisture and organic permeation.
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Nitrile gloves (≥ 0.11 mm thickness, breakthrough >480 min). Double-gloving is strictly recommended.
The lipophilic ethyl and methyl substituents enhance the compound's ability to permeate standard latex. Nitrile provides superior resistance to organic heterocyclic esters.
Eye Protection
Tightly fitting safety goggles or a full-face shield.
Protects against irreversible corneal damage (H318) caused by rapid nucleophilic ring-opening upon contact with eye moisture[2].
Body Protection
Flame-retardant lab coat, anti-static shoes.
Prevents the accumulation of static charge, which could ignite aerosolized particles or the flammable anhydrous solvents used during synthesis.
Respiratory
N95/P2 particulate respirator; or half-mask with ABEK filter if handled outside a fume hood.
Mitigates the inhalation of fine powders, which can cause severe respiratory tract irritation (H335) via mucosal hydrolysis[2].
Operational Workflow & Handling Protocols
Because morpholin-2-ones can undergo organocatalytic ring-opening polymerization[3], handling must be done in a way that excludes moisture and reactive catalysts until the intended reaction step.
Fig 2. Step-by-step operational workflow for handling morpholin-2-one derivatives safely.
Protocol A: Safe Dispensing and Weighing
Purge the Environment: Ensure the analytical balance is located within a certified fume hood with a face velocity of 0.4–0.6 m/s.
Static Mitigation: Use an anti-static gun (zerostat) on the weighing paper and spatulas. The lipophilic nature of the compound makes its powder highly prone to static cling and aerosolization.
Transfer: Weigh the required mass of (6S)-4-ethyl-6-methylmorpholin-2-one into a pre-dried, amber glass vial.
Seal and Purge: Cap the vial with a PTFE-lined septum and purge with dry Argon or Nitrogen before removing it from the hood.
Protocol B: Reaction Setup and Solubilization
Solvent Selection: Use strictly anhydrous solvents (e.g., dry THF or DCM). Ambient moisture will initiate premature ring-opening.
Inert Addition: Cannulate the anhydrous solvent into the sealed vial containing the compound to maintain the inert atmosphere.
Temperature Control: Maintain the solution at or below room temperature (20°C) unless the specific synthetic pathway requires heating. Elevated temperatures lower the activation energy for unwanted thermal polymerization.
Spill Response & Decontamination Plan
In the event of a spill, the goal is to neutralize the compound without generating an exothermic runaway reaction.
Isolation: Evacuate the immediate area and increase the fume hood exhaust to maximum capacity.
Containment: Cover the spill with an inert, non-nucleophilic absorbent such as dry diatomaceous earth or sand.
Critical Causality Note: Do not use strong basic absorbents (like sodium carbonate or sodium hydroxide). Strong bases will violently catalyze the ring-opening polymerization of the morpholinone ring, generating excessive heat and potentially toxic fumes[3].
Collection: Sweep the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container.
Surface Quenching: Wipe the contaminated surface with a dilute, mildly acidic aqueous solution (e.g., 0.1 M citric acid). This safely and slowly hydrolyzes any microscopic residues without triggering an exothermic runaway. Follow with a thorough distilled water rinse.
Disposal Plan
Proper disposal prevents downstream environmental contamination and dangerous reactions in the waste stream.
Segregation: Keep (6S)-4-ethyl-6-methylmorpholin-2-one waste strictly separated from strong acids, strong bases, and heavy metal catalysts (such as Palladium or Ruthenium), which are known to catalyze the oxidative lactonization or polymerization of morpholinones[3].
Labeling: Label the waste container clearly as "Halogen-Free Organic Waste: Contains Reactive Lactones/Lactams. DO NOT MIX WITH BASES."
Disposal Route: Route the sealed waste for high-temperature incineration (>850°C) through a certified hazardous waste disposal vendor. Do not pour aqueous quenched solutions down the drain, as the resulting amino-ester byproducts can be toxic to aquatic life.
References
[2] PubChem. "Morpholin-2-one | C4H7NO2 | CID 19910037 - Hazards Identification". National Institutes of Health (NIH). Available at:[Link]
[3] Blake, T. R., & Waymouth, R. M. (2014). "Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters". Journal of the American Chemical Society (JACS), 136(26), 9252-9255. Available at:[Link]